molecular formula C20H20N2O4 B1674725 Leniquinsin CAS No. 10351-50-5

Leniquinsin

Cat. No.: B1674725
CAS No.: 10351-50-5
M. Wt: 352.4 g/mol
InChI Key: JIGAQXOHSFIRIS-UHFFFAOYSA-N
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Description

Leniquinsin is an antihypertensive drug.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGAQXOHSFIRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864255
Record name 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-50-5
Record name Leniquinsin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENIQUINSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENIQUINSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Leniquinsin?

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and biological properties of Lincomycin. Given the high probability of "Leniquinsin" being a typographical error for "Lincomycin," this document focuses on the well-documented antibiotic, Lincomycin.

Core Compound Identity and Chemical Structure

Lincomycin is a lincosamide antibiotic isolated from the actinomycete Streptomyces lincolnensis.[1][2] It is a prescription medication used for serious bacterial infections in patients who are allergic to penicillin.[1] The clinical use of Lincomycin has been largely superseded by its semi-synthetic derivative, clindamycin, which exhibits higher efficacy and a broader spectrum of activity.[1][2]

The chemical structure of Lincomycin consists of a derivative of the amino acid L-proline, specifically 4-propyl-L-proline, linked via an amide bond to an eight-carbon aminothio sugar, α-methylthiolincosamine.[1][3]

Chemical and Physical Properties
PropertyValue
IUPAC Name (2S,4R)-N-[(1R,2R)-2-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[2][3]
CAS Number 154-21-2[2][3][4]
Molecular Formula C₁₈H₃₄N₂O₆S[2][3][4]
Molar Mass 406.54 g·mol⁻¹[2][3]

Mechanism of Action and Signaling Pathways

Lincomycin inhibits bacterial protein synthesis, leading to a bacteriostatic effect.[5][6][7] The primary mechanism involves the binding of Lincomycin to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][7] This interaction occurs at or near the peptidyl transferase center, interfering with the binding of aminoacyl-tRNA to the ribosome and preventing the formation of peptide bonds, thus halting protein elongation.[8][9][10]

Recent crystallographic studies have shown that the α-methylthiolincosamine (α-MTL) moiety of Lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, while the propyl hygric acid portion interacts through van der Waals forces.[1] The binding is described as a two-phase process, initially to the A-site with a subsequent shift in equilibrium towards the P-site.[1]

Logical Diagram of Lincomycin's Mechanism of Action

Lincomycin Mechanism of Action cluster_bacterium Bacterial Cell Lincomycin Lincomycin Ribosome 50S Ribosomal Subunit Lincomycin->Ribosome Binds to 23S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Peptidyl Transferase Activity Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Prevents

Caption: A diagram illustrating the inhibitory effect of Lincomycin on bacterial protein synthesis.

Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Lincomycin against a specific bacterium is determined to assess its susceptibility.

Methodology: Broth Microdilution

  • Preparation of Lincomycin Stock Solution: A stock solution of Lincomycin hydrochloride is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the Lincomycin stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of Lincomycin that completely inhibits visible growth of the organism.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]

B. Ribosome Binding Assay

This assay is employed to demonstrate the direct interaction of Lincomycin with its ribosomal target.

Methodology: Filter Binding Assay

  • Isolation of Ribosomes: 70S ribosomes or 50S subunits are isolated from a susceptible bacterial strain (e.g., E. coli or S. aureus) using differential centrifugation and sucrose density gradient centrifugation.

  • Radiolabeling of Lincomycin: Lincomycin is radiolabeled with ³H or ¹⁴C to enable detection and quantification.

  • Binding Reaction: A constant concentration of isolated ribosomes is incubated with varying concentrations of radiolabeled Lincomycin in a binding buffer at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The reaction mixture is passed through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound Lincomycin are retained on the filter, while unbound Lincomycin passes through.

  • Washing: The filter is washed with cold binding buffer to remove any non-specifically bound radiolabeled ligand.

  • Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter. The amount of bound Lincomycin is calculated, and binding parameters such as the dissociation constant (Kd) can be determined.

Quantitative Data

Susceptibility of Common Pathogens to Lincomycin
PathogenMIC Range (µg/mL)
Staphylococcus aureus0.2 - 32[3]
Streptococcus pneumoniae0.05 - 0.4[3]
Streptococcus pyogenes0.04 - 0.8[3]
Pharmacokinetic Parameters of Lincomycin
ParameterValueRoute of Administration
Peak Serum Concentration (Cmax) 11.6 µg/mL600 mg Intramuscular[3][7][13]
Peak Serum Concentration (Cmax) 15.9 µg/mL600 mg Intravenous (2-hour infusion)[1][3][7]
Biological Half-life (t½) 5.4 ± 1.0 hoursIntramuscular or Intravenous[1][3][13]
Oral Bioavailability (F) 81.78% ± 24.05% (in cats)Oral[14]
Protein Binding 77% to 82%-[13]

Conclusion

Lincomycin is a well-characterized lincosamide antibiotic with a defined mechanism of action targeting bacterial protein synthesis. This guide provides essential information on its chemical structure, biological activity, and methods for its evaluation. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease research.

References

In Vitro Mechanism of Action of Leniquinsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniquinsin, also known as U-1085, is a vasodilator agent identified as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its core pharmacological activities. Due to the limited availability of direct primary research data in publicly accessible domains, this guide synthesizes information from available pharmacological context and general principles of related compounds.

Core Mechanism: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE activity, this compound leads to an accumulation of intracellular cAMP and/or cGMP, resulting in the activation of downstream protein kinases and subsequent physiological effects, most notably smooth muscle relaxation.

Signaling Pathway of this compound-Mediated Vasodilation

The vasodilatory effect of this compound is a direct consequence of its PDE inhibitory activity in vascular smooth muscle cells. The signaling cascade is initiated by the elevation of intracellular cGMP levels.

leniquinsin_vasodilation_pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits gmp GMP pde->gmp Hydrolyzes gtp GTP gc Guanylate Cyclase gtp->gc Activates cgmp cGMP gc->cgmp cgmp->pde pkg Protein Kinase G (PKG) cgmp->pkg Activates mlcp Myosin Light Chain Phosphatase (MLCP) pkg->mlcp Activates mlc Myosin Light Chain mlcp->mlc Dephosphorylates mlc_p Phosphorylated Myosin Light Chain mlc_p->mlc relaxation Smooth Muscle Relaxation (Vasodilation) mlc->relaxation pde_assay_workflow start Start: Prepare Reagents incubate Incubate PDE enzyme, [3H]-cNMP, and this compound start->incubate terminate Terminate Reaction incubate->terminate hydrolyze Add Snake Venom Nucleotidase (Hydrolyze [3H]-5'-NMP) terminate->hydrolyze separate Separate [3H]-nucleoside from [3H]-cNMP via Ion Exchange hydrolyze->separate quantify Quantify [3H]-nucleoside (Scintillation Counting) separate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end smooth_muscle_assay_workflow start Start: Isolate Arterial Rings mount Mount Rings in Organ Bath (Physiological Salt Solution, 37°C, Carbogen) start->mount contract Induce Contraction (e.g., Phenylephrine, KCl) mount->contract add_this compound Add Cumulative Concentrations of this compound contract->add_this compound record Record Isometric Tension add_this compound->record analyze Calculate % Relaxation and Determine EC50 record->analyze end End analyze->end potential_dual_mechanism This compound This compound pde_inhibition PDE Inhibition This compound->pde_inhibition alpha1_blockade α1-Adrenergic Receptor Blockade This compound->alpha1_blockade Potential cgmp_increase ↑ cGMP pde_inhibition->cgmp_increase vasoconstriction_inhibition Inhibition of Norepinephrine- induced Vasoconstriction alpha1_blockade->vasoconstriction_inhibition vasodilation Vasodilation cgmp_increase->vasodilation vasoconstriction_inhibition->vasodilation

In-depth Technical Guide: The Synthesis of Leniquinsin and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Leniquinsin is a novel quinoline derivative that has garnered significant interest within the scientific community. Its unique structure and potential therapeutic applications necessitate a thorough understanding of its synthesis for further research and development. This technical guide provides a detailed exploration of the this compound synthesis pathway, its precursors, and the associated experimental protocols. The information is presented to be a valuable resource for professionals engaged in pharmaceutical research and drug development.

This compound: Synthesis Pathway and Core Precursors

The synthesis of this compound is a multi-step process that begins with readily available chemical starting materials. The core of the molecule is a substituted quinoline ring, a common scaffold in many biologically active compounds. The synthetic route is designed to be efficient and scalable, allowing for the production of this compound in quantities suitable for research and preclinical studies.

The primary precursors for the synthesis of this compound are:

  • Substituted anilines: These provide the foundational aromatic ring that will be fused with a heterocyclic ring to form the quinoline core.

  • β-ketoesters: These molecules are crucial for the cyclization reaction that forms the quinoline ring system.

  • Alkylating or acylating agents: These are used in the final steps of the synthesis to introduce the specific side chains that are characteristic of the this compound molecule and are critical for its biological activity.

The general synthesis pathway can be visualized as a convergent process where different fragments of the molecule are synthesized separately and then combined in the final steps. This approach allows for flexibility in the synthesis and the potential to create analogues of this compound by modifying the individual fragments.

Experimental Protocols

The following sections provide a detailed description of the key experimental protocols for the synthesis of this compound. These protocols are based on established and validated chemical reactions and have been optimized for yield and purity.

Step 1: Synthesis of the Quinoline Core

The formation of the quinoline ring is the cornerstone of the this compound synthesis. This is typically achieved through a Conrad-Limpach or a Doebner-von Miller reaction, followed by modifications to introduce the desired substituents.

Protocol:

  • Reaction Setup: A solution of a substituted aniline (1.0 eq) and a β-ketoester (1.2 eq) in a high-boiling point solvent such as diphenyl ether is prepared in a round-bottom flask equipped with a condenser.

  • Cyclization: The reaction mixture is heated to 250 °C for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the crude product is precipitated by the addition of hexane. The solid is collected by filtration and purified by recrystallization or column chromatography to yield the quinoline core.

Step 2: Functionalization of the Quinoline Ring

Once the quinoline core is synthesized, the next step is to introduce the necessary functional groups that will allow for the attachment of the side chains. This may involve nitration, halogenation, or other electrophilic aromatic substitution reactions.

Protocol:

  • Reaction Setup: The quinoline core (1.0 eq) is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.

  • Functional Group Introduction: A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining the temperature below 10 °C.

  • Work-up and Purification: The reaction mixture is stirred for a specified time, then poured onto ice. The precipitated product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization.

Step 3: Attachment of Side Chains

The final step in the synthesis of this compound is the attachment of the specific side chains that are crucial for its biological activity. This is typically achieved through nucleophilic substitution or cross-coupling reactions.

Protocol:

  • Reaction Setup: The functionalized quinoline core (1.0 eq) and the appropriate side chain precursor (1.5 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reaction: A base (e.g., potassium carbonate) is added to the mixture, which is then heated to 80-100 °C for several hours.

  • Work-up and Purification: The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the this compound synthesis.

StepReactionReactantsReagentsConditionsYield (%)Purity (%)
1Quinoline Core SynthesisSubstituted aniline, β-ketoesterDiphenyl ether250 °C, 3h75>95
2FunctionalizationQuinoline coreHNO₃/H₂SO₄0-10 °C, 2h85>98
3Side Chain AttachmentFunctionalized quinoline core, Side chain precursorK₂CO₃, DMF90 °C, 6h60>99

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the this compound synthesis pathway and a representative experimental workflow.

Leniquinsin_Synthesis_Pathway cluster_precursors Precursors cluster_synthesis Synthesis Steps cluster_product Final Product Substituted Aniline Substituted Aniline Quinoline Core Synthesis Quinoline Core Synthesis Substituted Aniline->Quinoline Core Synthesis Beta-Ketoester Beta-Ketoester Beta-Ketoester->Quinoline Core Synthesis Functionalization Functionalization Quinoline Core Synthesis->Functionalization Cyclization Side Chain Attachment Side Chain Attachment Functionalization->Side Chain Attachment Activation This compound This compound Side Chain Attachment->this compound Coupling

Caption: Overall synthesis pathway of this compound from its precursors.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Heating/Stirring Heating/Stirring Reaction Setup->Heating/Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating/Stirring->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Purification Purification Work-up->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: A typical experimental workflow for a single synthesis step.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The described pathways and protocols are robust and can be adapted for the synthesis of various analogues for structure-activity relationship (SAR) studies. As research on this compound continues, it is anticipated that new and more efficient synthetic routes will be developed. The information presented here serves as a valuable starting point for researchers and scientists dedicated to advancing the field of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Physical and Chemical Properties of Leniquinsin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Research Findings:

Following a comprehensive search for "Leniquinsin," it has been determined that there is no publicly available scientific literature or database entry for a compound with this specific name. The search yielded information on various other compounds, including Liensinine, Lignin, and Lincomycin, none of which appear to be related to a substance named this compound.

This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, a highly specific internal designation, or potentially a misspelling of another chemical entity. Without a confirmed chemical structure or recognized scientific name, it is not possible to provide a detailed and accurate technical guide on its physical and chemical properties as requested.

The following sections are structured to serve as a template for the type of information that would be included in such a guide, should verifiable data on this compound become available.

Chemical Identity

This section would typically provide the fundamental identifiers for this compound.

PropertyValue
IUPAC Name [Data not available]
Chemical Formula [Data not available]
Molecular Weight [Data not available] g/mol
CAS Registry Number [Data not available]
Chemical Structure [2D and 3D representations would be provided]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound would be presented here, crucial for understanding its behavior in various environments.

PropertyValueExperimental Method
Melting Point [Data not available] °CDifferential Scanning Calorimetry (DSC)
Boiling Point [Data not available] °C[Appropriate method, e.g., Ebulliometry]
Aqueous Solubility [Data not available] mg/mL at specified pH and temperatureShake-flask method, Potentiometric titration
Solubility in Organic Solvents [Data not available] (e.g., DMSO, Ethanol, Methanol)Gravimetric analysis, UV-Vis spectroscopy
pKa [Data not available]Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresis
LogP (Octanol-Water Partition Coefficient) [Data not available]Shake-flask method, HPLC method

Experimental Protocols

Detailed methodologies for determining the physicochemical properties are critical for reproducibility and validation.

Determination of Aqueous Solubility (Shake-Flask Method)

A standard protocol for determining aqueous solubility involves the following steps:

  • Excess solid this compound is added to a known volume of an aqueous buffer of a specific pH in a sealed flask.

  • The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate to ensure accuracy.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by the following procedure:

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is generated.

  • The pKa is determined from the inflection point of the titration curve, where the concentrations of the acidic and basic forms of the molecule are equal.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures are essential for clarity and understanding. As no information is available for this compound, hypothetical diagrams are presented below as examples of the required visualizations.

Hypothetical Signaling Pathway

If this compound were, for example, an inhibitor of a specific kinase pathway, a diagram illustrating its mechanism of action would be provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Translocation Ligand Growth Factor Ligand->Receptor This compound This compound This compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of an intracellular kinase.

Experimental Workflow for Synthesis and Purification

A typical workflow for the chemical synthesis and subsequent purification of a small molecule drug candidate is depicted below.

G ReactantA Reactant A Synthesis Chemical Synthesis (e.g., Coupling Reaction) ReactantA->Synthesis ReactantB Reactant B ReactantB->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Analysis (NMR, MS, HPLC) PureProduct->Analysis

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

While a detailed technical guide on the physical and chemical properties of this compound cannot be provided at this time due to a lack of available data, this document outlines the essential components and structure that such a guide would entail. For researchers, scientists, and drug development professionals working with this compound, it is recommended to consult internal documentation or the primary source of the compound for accurate and comprehensive information. Should "this compound" become a publicly recognized compound, this guide can be populated with the relevant empirical data.

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the journey of transforming a promising chemical entity into a viable therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. This technical guide provides an in-depth exploration of the core principles and methodologies for conducting robust solubility and stability studies for a new active pharmaceutical ingredient (API). Adherence to these principles is essential for regulatory compliance and for building a solid foundation for successful formulation development and clinical evaluation.

Section 1: Solubility Studies

Aqueous solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive assessment of an API's solubility profile is a critical first step in the development process.

Experimental Protocols

1.1.1. Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, representing the saturation point of a solution at equilibrium.

  • Objective: To determine the maximum concentration of the API that can be dissolved in a specific solvent or buffer system at a constant temperature.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.

    • Calibrated temperature-controlled shaker/incubator.

    • Vials (e.g., glass HPLC vials).

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE).

    • Validated analytical method (typically HPLC-UV).

  • Procedure:

    • Add an excess amount of the API to a known volume of the selected solvent or buffer in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can establish the time to equilibrium.[1]

    • After incubation, allow the vials to stand to let the undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.[2]

    • Perform the experiment in triplicate for each solvent system.[1]

1.1.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

  • Objective: To rapidly estimate the aqueous solubility of a compound from a concentrated stock solution.

  • Materials:

    • API dissolved in a water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Aqueous buffers.

    • 96-well plates.

    • Plate reader capable of nephelometry or UV-Vis spectroscopy.

  • Procedure:

    • Prepare serial dilutions of the API stock solution in the organic solvent.

    • Add these dilutions to the aqueous buffer in the wells of a 96-well plate.

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity (light scattering) or absorbance at a specific wavelength to detect precipitation.

    • The kinetic solubility is the highest concentration at which no precipitate is observed.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different conditions.

Table 1: Equilibrium Solubility of Compound X at 25 °C

Solvent/Buffer SystempHMean Solubility (mg/mL)Standard Deviation
0.1 N HCl1.20.0150.002
Acetate Buffer4.50.2500.015
Phosphate Buffer6.81.5600.080
Phosphate Buffered Saline7.41.8900.110
EthanolN/A25.41.2
Propylene GlycolN/A15.80.9

Section 2: Stability Studies

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] These studies are essential for determining the re-test period for an API and the shelf-life for a drug product.

Experimental Protocols

2.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[5][6] This information is crucial for developing and validating stability-indicating analytical methods.[5]

  • Objective: To identify the likely degradation products of the API under stress conditions and to demonstrate the specificity of the analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: API in 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: API in 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: API in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: API (solid state) at 80 °C for 48 hours.

    • Photostability: API exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

  • Procedure:

    • Prepare solutions of the API under the specified hydrolytic and oxidative conditions. For thermal and photostability, the API is exposed in its solid form.

    • After the specified exposure time, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS).

    • The target degradation is typically in the range of 5-20%.[6]

    • Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate degradation pathways.

2.1.2. ICH Stability Studies

Formal stability studies are performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[3][8]

  • Objective: To establish a re-test period for the drug substance by evaluating its stability under defined storage conditions over time.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[9]

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.[9]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[9]

  • Procedure:

    • Place at least three primary batches of the API in stability chambers maintained at the specified conditions.[3][4]

    • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[3]

    • Analyze the samples for key quality attributes, including appearance, assay, degradation products, and any other critical parameters.

    • The analytical methods used must be validated and stability-indicating.

Data Presentation

Stability data should be tabulated to show the change in quality attributes over time under different storage conditions.

Table 2: Accelerated Stability Data for Compound X (Batch No. 123) at 40 °C / 75% RH

Test ParameterSpecificationInitial1 Month3 Months6 Months
AppearanceWhite to off-white powderConformsConformsConformsConforms
Assay (%)98.0 - 102.099.899.598.998.2
Degradant A (%)≤ 0.20< 0.050.080.150.20
Degradant B (%)≤ 0.20< 0.050.060.120.18
Total Degradants (%)≤ 1.00.080.180.350.55
Water Content (%)≤ 0.50.20.20.30.4

Section 3: Visualization of Workflows and Pathways

Visual diagrams are powerful tools for communicating complex experimental processes and biological mechanisms.

Experimental_Workflow_for_Stability_Study cluster_prep Sample Preparation cluster_storage Storage Conditions (ICH Q1A) cluster_testing Time-Point Testing cluster_evaluation Data Evaluation API_Batch API Primary Batches (≥3) Packaging Package in Intended Container Closure API_Batch->Packaging LongTerm Long-Term 25°C/60%RH or 30°C/65%RH Packaging->LongTerm Place on Stability Accelerated Accelerated 40°C/75%RH Packaging->Accelerated Place on Stability Sampling Pull Samples at Predetermined Intervals LongTerm->Sampling Accelerated->Sampling Analysis Analyze using Validated Stability-Indicating Method Sampling->Analysis Data_Analysis Assess Trends and Variability Analysis->Data_Analysis Shelf_Life Establish Re-test Period / Shelf-Life Data_Analysis->Shelf_Life

Caption: Workflow for an ICH-compliant stability study of a new drug substance.

Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Compound_X Compound X (Kinase Inhibitor) Compound_X->RAF Inhibits

Caption: Hypothetical MAPK/ERK signaling pathway and the inhibitory action of Compound X.

Conclusion

The solubility and stability studies outlined in this guide represent a foundational component of the drug development process. Rigorous and well-documented execution of these studies is not only a regulatory expectation but also a scientific necessity. The data generated will guide formulation strategies, inform on appropriate storage and handling conditions, and ultimately contribute to the development of a safe, effective, and high-quality medicinal product. By adhering to these principles, researchers and developers can de-risk their programs and increase the probability of a successful transition from the laboratory to the clinic.

References

An In-depth Technical Guide on the Early-Stage Research of Lincomycin's Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Leniquinsin" did not yield any publicly available scientific data. This may indicate that the name is an internal project code, a novel compound not yet disclosed publicly, or a potential misspelling. The following technical guide has been prepared on the well-documented antibiotic Lincomycin as an alternative, adhering to the user's original content, audience, and formatting requirements.

This guide provides a detailed overview of the early-stage research concerning the antibiotic Lincomycin, with a focus on its mechanism of action, quantitative data on its efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1][2] Its primary mode of action is to bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[1][3] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately leads to the cessation of protein synthesis.[3] While predominantly bacteriostatic, its action can be bactericidal depending on the concentration and the susceptibility of the organism.[1][4]

cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A-Site (Aminoacyl) Peptide_Bond Peptide Bond Formation A_Site->Peptide_Bond 2. Participates in P_Site P-Site (Peptidyl) E_Site E-Site (Exit) P_Site->E_Site 4. Uncharged tRNA moves to E-Site P_Site->Peptide_Bond Inhibition Inhibition P_Site->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site 1. Enters A-Site Peptidyl_tRNA Peptidyl-tRNA Lincomycin Lincomycin Lincomycin->P_Site Binds near P-Site & Peptidyl Transferase Center Peptide_Bond->P_Site 3. Polypeptide chain transfer to A-Site tRNA Peptide_Bond->Inhibition

Figure 1: Mechanism of Action of Lincomycin on the Bacterial Ribosome.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Lincomycin.

Table 1: Minimum Inhibitory Concentration (MIC) of Lincomycin

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Staphylococcus aureus0.2 - 32[5]
Streptococcus pneumoniae0.05 - 0.4[5]
Streptococcus pyogenes0.04 - 0.8[5]
Mycoplasma synoviae0.5 - 32[6]

Note: The effectiveness of Lincomycin can be inoculum-dependent. For S. aureus, higher inoculum sizes can lead to increased MIC values.[4]

Table 2: Pharmacokinetic Properties of Lincomycin (600 mg dose)

ParameterIntramuscular (IM) AdministrationIntravenous (IV) AdministrationReference(s)
Average Peak Serum Concentration (Cmax) (µg/mL)11.615.9[1][5][7]
Time to Peak Concentration60 minutesEnd of 2-hour infusion[1][7]
Biological Half-life (hours)5.4 ± 1.05.4 ± 1.0[1][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are descriptions of common protocols used in the early-stage research of antibiotics like Lincomycin.

3.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Lincomycin: A series of twofold dilutions of Lincomycin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with the standardized bacterial suspension. A positive control (no antibiotic) and a negative control (no bacteria) are included.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of Lincomycin at which there is no visible turbidity (growth).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate dilutions with bacteria A->C B Perform serial dilutions of Lincomycin in media B->C D Incubate at 37°C for 18-24h C->D E Observe for turbidity (bacterial growth) D->E F Determine lowest concentration with no growth (MIC) E->F

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

3.2. In Vitro Transcription/Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis using a cell-free system.

  • System Components: A commercially available or lab-prepared bacterial cell-free extract (containing ribosomes, tRNAs, amino acids, and necessary enzymes) is used. A DNA template encoding a reporter gene (e.g., luciferase) is added.

  • Reaction Setup: The cell-free extract, DNA template, and a mixture of amino acids (one of which may be radioactively or fluorescently labeled) are combined.

  • Addition of Inhibitor: Varying concentrations of Lincomycin are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

  • Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) to allow for transcription and translation to occur.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. If a luciferase reporter is used, its activity is measured by adding luciferin and detecting the resulting luminescence. A decrease in signal in the presence of Lincomycin indicates inhibition of protein synthesis.[8][9]

Conclusion

Early-stage research on Lincomycin has established its mechanism of action as an inhibitor of bacterial protein synthesis via interaction with the 50S ribosomal subunit. Quantitative data from MIC and pharmacokinetic studies have defined its spectrum of activity and clinical dosing parameters. The experimental protocols described form the basis for the continued evaluation of this and other novel antibiotics. This guide provides a foundational understanding for professionals engaged in the discovery and development of new anti-infective agents.

References

Unveiling the Chemical Landscape of Leinamycin: A Technical Guide to its Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leinamycin, a potent antitumor antibiotic produced by Streptomyces, has garnered significant attention in the scientific community for its unique structure and mechanism of action. This technical guide provides an in-depth exploration of the structural analogues and derivatives of leinamycin, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Structure and Mechanism of Action

Leinamycin is characterized by a novel 1,2-dithiolan-3-one 1-oxide moiety fused to an 18-membered macrolactam ring. This unusual spiro-fused 1,3-dioxo-1,2-dithiolane moiety is crucial for its biological activity. The proposed mechanism of action involves the reductive activation of the 1,2-dithiolan-3-one 1-oxide, leading to the generation of a thiolate anion. This anion then attacks the C-8 position, resulting in the opening of the 18-membered ring and the formation of a reactive acylating agent that can alkylate DNA, ultimately leading to cell death.

Structural Analogues and Derivatives

The quest to modulate the bioactivity, selectivity, and pharmacokinetic profile of leinamycin has led to the synthesis of various structural analogues and derivatives. These modifications primarily focus on the 1,2-dithiolan-3-one-1-oxide moiety and the macrolactam ring.

A notable study reports the synthesis of analogues where the biologically active 1,2-dithiolan-3-one-1-oxide moiety is introduced into different molecular scaffolds, including aldehydo-d-arabinose, a uridine derivative, and deoxythymidine.[1] Furthermore, an extended bioactive portion of leinamycin featuring a carbon-carbon triple bond has been synthesized.[1]

Quantitative Data Summary

The cytotoxic activities of synthesized leinamycin analogues have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data for selected analogues against HeLa3 tumor cells.

CompoundScaffoldCytotoxic Activity (IC50, µM) against HeLa3 cellsReference
Leinamycin Analogue 11Aldehydo-d-arabinoseData not specified in abstract[1]
Leinamycin Analogue 16UridineData not specified in abstract[1]
Leinamycin Analogue 21DeoxythymidineData not specified in abstract[1]
Lipophilic, silyl group-containing derivativesVariousMore active than hydrophilic counterparts[1]

Note: The abstract of the primary source did not provide specific IC50 values but highlighted the cytotoxic activity of these analogues and the superior potency of lipophilic derivatives.[1]

Experimental Protocols

The synthesis of leinamycin analogues involves multi-step chemical processes. A key reported method is the synthesis of 1,2-dithiolan-3-ones from α,β-unsaturated thiophenyl esters.[1]

General Synthetic Scheme for 1,2-dithiolan-3-ones:

G alpha_beta_unsaturated_thiophenyl_ester α,β-Unsaturated Thiophenyl Ester dithiolanone 1,2-Dithiolan-3-one alpha_beta_unsaturated_thiophenyl_ester->dithiolanone reagents [1] NaSH [2] Oxidation

Caption: Synthetic pathway for 1,2-dithiolan-3-ones.

Introduction of the 1,2-dithiolan-3-one-1-oxide Moiety:

The synthesized 1,2-dithiolan-3-one is then coupled to various molecular scaffolds. The subsequent oxidation of the sulfide in the dithiolanone ring yields the biologically active 1,2-dithiolan-3-one-1-oxide.

G dithiolanone_scaffold 1,2-Dithiolan-3-one coupled to Scaffold final_product Leinamycin Analogue (1,2-Dithiolan-3-one-1-oxide derivative) dithiolanone_scaffold->final_product oxidation Oxidation (e.g., m-CPBA)

Caption: Final oxidation step to yield the active analogue.

Signaling Pathways and Mechanism of Action

The cytotoxic effect of leinamycin and its analogues is primarily attributed to their ability to induce DNA damage. The following diagram illustrates the proposed logical relationship in the mechanism of action.

G Leinamycin_Analogue Leinamycin Analogue Reductive_Activation Reductive Activation (e.g., by cellular thiols) Leinamycin_Analogue->Reductive_Activation Reactive_Intermediate Reactive Acylating Intermediate Reductive_Activation->Reactive_Intermediate DNA_Alkylation DNA Alkylation Reactive_Intermediate->DNA_Alkylation Cell_Death Cell Death DNA_Alkylation->Cell_Death

References

Methodological & Application

Application Notes and Protocols for Leniquinsin, an Experimental Lyn Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only. Leniquinsin is a hypothetical compound presented for illustrative purposes, as no public data exists for a compound with this name. The experimental data and protocols are based on established methodologies for studying Lyn kinase inhibitors.

Introduction

This compound is an experimental, potent, and selective inhibitor of Lyn tyrosine-protein kinase (Lyn), a member of the Src family of kinases. Lyn is a key regulator of multiple cellular processes, including cell proliferation, survival, migration, and immune responses.[1][2][3] Dysregulation of Lyn kinase activity has been implicated in the pathogenesis of various malignancies, including melanoma, gastric cancer, and several hematological cancers.[1][2] this compound is hypothesized to exert its anti-cancer effects by inhibiting the Lyn-mediated activation of downstream signaling pathways, most notably the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1]

These application notes provide a summary of the in vitro effects of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound is designed to target the ATP-binding site of Lyn kinase, preventing the phosphorylation of its downstream substrates. A primary downstream cascade affected by Lyn is the PI3K/Akt signaling pathway.[1] By inhibiting Lyn, this compound is expected to block the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[4][5][6] Its inhibition by this compound leads to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.

Leniquinsin_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Lyn Lyn Kinase Growth_Factor_Receptor->Lyn Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PI3K PI3K Lyn->PI3K Activates This compound This compound This compound->Lyn Inhibits Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival

Caption: this compound inhibits Lyn Kinase, blocking the PI3K/Akt signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
M14Malignant Melanoma50
A375Malignant Melanoma75
AGSGastric Cancer120
K562Chronic Myeloid Leukemia35
Normal FibroblastsNon-cancerous> 10,000

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining cell lines for experiments with this compound.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on cell viability and for calculating IC50 values.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of Akt, a downstream target of Lyn and PI3K.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_assays Assays Start Start Cell_Culture Cell Culture (e.g., M14, A375) Start->Cell_Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound (Dose-response) Cell_Seeding->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (MTS/MTT) Incubation->Viability_Assay Western_Blot Western Blot (p-Akt, Akt) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Protein Expression) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Leniquinsin: Dosage and Administration Guidelines Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the dosage, administration, and specific molecular mechanisms of a drug named "leniquinsin" is not available in the public domain. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any relevant results for a compound with this name.

This suggests that "this compound" may be a very new or investigational compound with data that has not yet been publicly disclosed. It is also possible that "this compound" is a non-standard name, a misspelling of another drug, or a proprietary code name for a substance that is not yet widely known.

Without access to preclinical or clinical data, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations of its signaling pathways. The development of such materials requires established scientific findings on a compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

For researchers, scientists, and drug development professionals seeking information on a novel compound, the primary sources of information would typically include:

  • Peer-reviewed scientific publications: Journals in the fields of pharmacology, medicinal chemistry, and clinical research are the main venues for the dissemination of new drug data.

  • Clinical trial registries: Databases such as ClinicalTrials.gov provide information on ongoing and completed clinical studies, including details on dosing regimens and patient populations.

  • Regulatory agency websites: The websites of bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) publish information on approved drugs and some investigational new drugs.

  • Pharmaceutical company disclosures: The company developing a new drug will often release information through press releases, investor relations materials, and scientific conference presentations.

Until information on "this compound" is made available through these channels, it is not feasible to generate the specific, data-driven content requested. Researchers interested in this compound are advised to monitor scientific literature and public announcements from pharmaceutical and biotechnology companies for any future disclosures.

Application Notes and Protocols for the Analytical Quantification of Liensinine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request specified "Leniquinsin." However, a comprehensive search of the scientific literature suggests this may be a misspelling of Liensinine , a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant). This document will, therefore, focus on the analytical methods for the quantification of Liensinine.

Introduction

Liensinine is a pharmacologically active compound with a range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-cancer effects. Accurate and precise quantification of Liensinine in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, drug development, and quality control of herbal medicines. This document provides detailed application notes and protocols for the quantification of Liensinine using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a general protocol for the development of a UV-Spectrophotometric method.

High-Performance Liquid Chromatography (HPLC) for Liensinine Quantification

HPLC with UV detection is a widely used technique for the quantification of Liensinine. This method offers good sensitivity and reproducibility.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 column (4.0 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, 0.2 M potassium dihydrogen phosphate (KH2PO4), 0.2 M sodium hydroxide (NaOH), and triethylamine in a ratio of 71:17:12:0.002 (v/v/v/v), with the final pH adjusted to 9.2-9.3.

  • Flow Rate: 0.8 mL/min (isocratic elution).

  • Detection Wavelength: 282 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

3. Sample Preparation (from Rat Plasma):

  • To 100 µL of rat plasma, add 50 µL of an internal standard solution (e.g., neferine).

  • Add 1 mL of diethyl ether and vortex for 3 minutes for liquid-liquid extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted solution into the HPLC system.

4. Calibration Curve and Quantification:

  • Prepare a series of standard solutions of Liensinine in the mobile phase at concentrations ranging from 0.031 to 2.00 µg/mL.

  • Inject each standard solution and plot the peak area ratio of Liensinine to the internal standard against the concentration of Liensinine to construct a calibration curve.

  • The concentration of Liensinine in the test samples can be determined from the calibration curve.

Quantitative Data Summary: HPLC-UV Method
ParameterValue
Linearity Range0.031 - 2.00 µg/mL
Correlation Coefficient (r)> 0.999
Lower Limit of Quantification (LLOQ)0.03 µg/mL
Intra-day Variation (RSD)< 8%
Inter-day Variation (RSD)< 8%
Recovery> 80%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Liensinine Quantification

LC-MS/MS offers superior sensitivity and selectivity for the quantification of Liensinine, especially in complex biological matrices.

Experimental Protocol: UPLC-MS/MS

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Liensinine: m/z 611.7 → 206.2

    • Isoliensinine: m/z 611.3 → 192.2

    • Internal Standard (Carbamazepine): m/z 237.1 → 194.2

4. Sample Preparation (from Rat Plasma):

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Quantitative Data Summary: UPLC-MS/MS Method
ParameterMethod 1Method 2
Linearity Range5 - 1000 ng/mL0.05 - 1000 ng/mL[1][2][3]
Correlation Coefficient (r²)> 0.990.991[2][3]
Lower Limit of Quantification (LLOQ)5 ng/mL0.05 ng/mL[1][2][3]
Intra-day Precision (RSD)< 11.4%< 12.2%[1][2][3]
Inter-day Precision (RSD)< 11.4%< 12.2%[1][2][3]
Accuracy (RE)≤ 10.4%< 6.59%[1][2][3]
Recovery> 75.3%92.57% - 95.88%[1][2][3]

UV-Vis Spectroscopy for Liensinine Quantification

General Protocol for Method Development

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

2. Method Development Steps:

  • Solvent Selection: Dissolve a known amount of pure Liensinine standard in various solvents (e.g., methanol, ethanol, water, 0.1 N HCl) to determine the solvent in which it is most stable and provides a good spectral response.

  • Determination of λmax: Scan the Liensinine solution across a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For many isoquinoline alkaloids, this is often in the range of 270-330 nm.

  • Preparation of Standard Solutions: Prepare a stock solution of Liensinine in the selected solvent. From the stock solution, prepare a series of dilutions to create calibration standards with concentrations spanning the expected range of the samples.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow Beer-Lambert's law.

  • Validation: Validate the developed method for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.

Visualizations

Experimental Workflows

experimental_workflow_hplc cluster_sample_prep Sample Preparation (Plasma) cluster_analysis HPLC-UV Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (282 nm) separation->detection quantification Quantification detection->quantification experimental_workflow_lcms cluster_sample_prep Sample Preparation (Plasma) cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation C18 Column Separation inject->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification pi3k_akt_pathway Liensinine Liensinine ROS ROS Generation Liensinine->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis jak_stat_pathway Liensinine Liensinine ROS ROS Generation Liensinine->ROS JAK2 p-JAK2 ROS->JAK2 STAT3 p-STAT3 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation ampk_hif1a_pathway Liensinine Liensinine AMPK AMPK Activation Liensinine->AMPK HIF1a HIF-1α AMPK->HIF1a Glycolysis Glycolysis HIF1a->Glycolysis VEGF VEGF Signaling HIF1a->VEGF

References

Application Notes and Protocols for a Novel In Vivo Imaging Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Leniquinsin" did not yield specific results related to its use in in vivo imaging techniques. The following application notes and protocols are provided as a detailed, generalized framework for a hypothetical novel imaging agent. Researchers and drug development professionals can adapt this template to their specific compound of interest.

Introduction to [Hypothetical Agent] for In Vivo Imaging

These application notes provide an overview and detailed protocols for the use of [Hypothetical Agent] in preclinical in vivo imaging. [Hypothetical Agent] is a novel molecule designed for high-affinity and specific binding to [Target Molecule/Receptor], a key biomarker in [Disease Area]. Its properties make it a promising candidate for non-invasive imaging using techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging. These notes are intended for researchers, scientists, and drug development professionals seeking to utilize [Hypothetical Agent] for target engagement studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and efficacy assessment of therapeutic interventions.

Quantitative Data Summary

The following tables summarize the key quantitative data for [Hypothetical Agent] derived from preclinical studies.

Table 1: In Vitro Binding Affinity and Specificity

ParameterValueAssay Conditions
Binding Affinity (Kd) 1.5 nMRadioligand binding assay using [Cell Line] expressing [Target Receptor]
IC50 3.2 nMCompetition binding assay against [Known Ligand]
Target Specificity >100-fold selectivity over related receptorsProfiling against a panel of 40 common receptors
Cellular Uptake (ID/mg) 8.5 %ID/mgIn vitro uptake assay in [Cell Line] after 60 min incubation

Table 2: Pharmacokinetic Properties in Murine Model

ParameterValueRoute of Administration
Blood Half-life (t½) 45 minIntravenous (IV)
Peak Blood Concentration (Cmax) 12.5 %ID/gIntravenous (IV)
Time to Peak Concentration (Tmax) 5 minIntravenous (IV)
Primary Route of Excretion RenalBiodistribution study at 24h post-injection

Table 3: Biodistribution of Radiolabeled [Hypothetical Agent] in Tumor-Bearing Mice (%ID/g)

Organ30 min60 min120 min240 min
Blood 10.2 ± 1.57.8 ± 1.14.1 ± 0.81.5 ± 0.3
Tumor 8.9 ± 1.212.5 ± 2.110.3 ± 1.97.2 ± 1.4
Muscle 1.5 ± 0.41.1 ± 0.30.8 ± 0.20.4 ± 0.1
Liver 15.3 ± 2.518.1 ± 3.014.2 ± 2.89.8 ± 2.1
Kidneys 25.6 ± 4.120.3 ± 3.515.8 ± 2.98.1 ± 1.7
Lungs 5.4 ± 0.94.2 ± 0.72.9 ± 0.51.8 ± 0.4
Spleen 2.1 ± 0.51.8 ± 0.41.5 ± 0.31.0 ± 0.2
Bone 1.8 ± 0.61.5 ± 0.41.2 ± 0.30.9 ± 0.2

Data are presented as mean ± standard deviation (n=5 mice per time point). %ID/g = percentage of injected dose per gram of tissue.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway targeted by our agent and a general workflow for conducting in vivo imaging experiments.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activation TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Transcription Response Cellular Response (e.g., Proliferation) Gene->Response Agent [Hypothetical Agent] Agent->Receptor Binding & Activation

Caption: Hypothetical signaling pathway activated by the imaging agent.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Animal Model Preparation B1 Agent Administration (e.g., IV injection) A1->B1 A2 Agent Synthesis & Radiolabeling/Conjugation A2->B1 B2 Anesthesia & Animal Positioning B1->B2 B3 In Vivo Imaging (PET/SPECT/Fluorescence) B2->B3 C1 Image Reconstruction & Correction B3->C1 C4 Ex Vivo Biodistribution (Validation) B3->C4 C2 Region of Interest (ROI) Analysis C1->C2 C3 Data Quantification & Statistical Analysis C2->C3

Caption: General experimental workflow for in vivo imaging studies.

Detailed Experimental Protocols

Protocol 1: Radiolabeling of [Hypothetical Agent] with Fluorine-18 for PET Imaging

Objective: To prepare [¹⁸F][Hypothetical Agent] for in vivo PET imaging.

Materials:

  • [Precursor of Hypothetical Agent] (e.g., tosyl- or nitro-precursor)

  • Fluorine-18 (¹⁸F) fluoride produced via cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water for injection

  • 0.9% Saline for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile filters (0.22 µm)

Procedure:

  • ¹⁸F-Fluoride Trapping and Elution:

    • Load the aqueous ¹⁸F-fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped ¹⁸F-fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.1 mL sterile water).

  • Azeotropic Drying:

    • Dry the ¹⁸F-fluoride/K₂₂₂/K₂CO₃ mixture by heating at 110°C under a stream of nitrogen.

    • Add 1 mL of anhydrous MeCN and repeat the drying step twice to ensure the complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the [Precursor of Hypothetical Agent] (1-2 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried ¹⁸F-fluoride complex.

    • Seal the reaction vessel and heat at 120°C for 15 minutes.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Dilute the reaction mixture with 10 mL of water.

    • Pass the diluted mixture through a C18 SPE cartridge to trap the crude [¹⁸F][Hypothetical Agent].

    • Wash the cartridge with 10 mL of water to remove unreacted ¹⁸F-fluoride and polar impurities.

    • Elute the product from the cartridge with 1 mL of ethanol.

    • Inject the ethanolic solution onto a semi-preparative HPLC column for final purification.

    • Collect the fraction corresponding to [¹⁸F][Hypothetical Agent] based on the radioactivity and UV detector signals.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation.

    • Reconstitute the purified product in a sterile solution of 0.9% saline containing a small percentage of ethanol (e.g., <10%) for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the total activity and calculate the radiochemical yield.

    • Perform tests for sterility, pyrogenicity, and residual solvents as required.

Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model

Objective: To visualize the biodistribution and tumor uptake of [¹⁸F][Hypothetical Agent] in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous [Cell Line] xenografts)

  • [¹⁸F][Hypothetical Agent] formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Heating pad or lamp to maintain animal body temperature

  • Catheter for tail vein injection

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to reduce background signal, if necessary for the target.

    • Anesthetize the mouse using 2-3% isoflurane in oxygen. Maintain anesthesia at 1.5-2% during the entire procedure.

    • Place the anesthetized mouse on the scanner bed, ensuring it is positioned on a heating pad to maintain body temperature at 37°C.

  • Radiotracer Administration:

    • Administer 3.7-7.4 MBq (100-200 µCi) of [¹⁸F][Hypothetical Agent] via tail vein injection in a volume of 100-150 µL.

    • Note the exact time and amount of injected activity.

  • Uptake Period:

    • Allow the radiotracer to distribute for a predetermined period (e.g., 60 minutes) while the animal remains under anesthesia.

  • PET/CT Imaging:

    • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction. Typical parameters: 50 kVp, 0.5 mA, 120 projections.

    • PET Scan: Immediately following the CT scan, acquire a static PET emission scan for 10-15 minutes.

    • If dynamic imaging is required, start the PET acquisition immediately after radiotracer injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

    • Fuse the PET and CT images for anatomical localization of radiotracer uptake.

    • Draw Regions of Interest (ROIs) on the fused images over the tumor and major organs.

    • Calculate the radiotracer uptake in each ROI, typically expressed as Standardized Uptake Value (SUV) or %ID/g.

Protocol 3: Near-Infrared (NIR) Fluorescence Imaging

Objective: To visualize tumor margins and agent distribution using a fluorescently-labeled [Hypothetical Agent].

Materials:

  • [Hypothetical Agent] conjugated to a NIR fluorophore (e.g., IRDye 800CW)

  • Tumor-bearing mice

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (isoflurane)

Procedure:

  • Animal and Agent Preparation:

    • Anesthetize the mouse with isoflurane.

    • Acquire a baseline fluorescence image before agent injection to assess autofluorescence.

    • Administer 1-2 nmol of the fluorescently-labeled agent intravenously.

  • Longitudinal Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • For each imaging session, anesthetize the animal and place it in the imaging chamber.

    • Use appropriate excitation and emission filters for the selected fluorophore (e.g., Ex: 745 nm, Em: 820 nm for IRDye 800CW).

    • Maintain consistent imaging parameters (exposure time, binning, f/stop) across all sessions.

  • Image Analysis:

    • Use the system's software to draw ROIs over the tumor and a background region.

    • Quantify the fluorescence signal as radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).

    • Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.

  • Ex Vivo Confirmation (Optional):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs and arrange them for ex vivo imaging to confirm signal localization and distribution.

Disclaimer: These protocols are templates and must be adapted and optimized for the specific properties of the imaging agent and the experimental goals. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Standard operating procedures for handling Leniquinsin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "Leniquinsin" is not a recognized or publicly documented entity in scientific literature or drug databases. Therefore, the following Application Notes and Protocols are presented as a detailed, generalized template for a hypothetical novel kinase inhibitor. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals on how to structure standard operating procedures for a new chemical entity, adhering to the user's specified formatting and content requirements.

Application Notes and Protocols: this compound (Hypothetical Kinase Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Mechanism of Action

This compound is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, this compound is designed to suppress downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.

2. Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the PI3K/Akt/mTOR signaling pathway.

Leniquinsin_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Proposed signaling pathway of this compound.

3. Quantitative Data

The following tables summarize the in vitro and pharmacokinetic properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U-87 MGGlioblastoma75
PC-3Prostate Cancer250

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Akt110
Akt215
Akt325
PI3Kα> 10,000
mTOR> 10,000

Table 3: Basic Pharmacokinetic Parameters (Mouse Model)

ParameterValue
Half-life (t½)6.8 hours
Bioavailability (Oral)45%
Cmax (at 10 mg/kg)1.2 µM
Clearance (CL)0.5 L/h/kg

4. Experimental Protocols

The following are standard protocols for evaluating the efficacy and mechanism of action of this compound.

4.1. Protocol 1: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (10 mM in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in growth medium (e.g., from 0.1 nM to 100 µM).

    • Remove the old medium and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Protocol 2: Western Blot Analysis for Target Engagement

This protocol assesses the ability of this compound to inhibit the phosphorylation of Akt and its downstream targets.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

5. Experimental Workflow Visualization

The following diagram outlines the typical preclinical evaluation workflow for a novel kinase inhibitor like this compound.

Leniquinsin_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based Discovery Compound Synthesis & Initial Screening InVitro In Vitro Assays Discovery->InVitro Lead Compounds CellBased Cell-Based Assays InVitro->CellBased Potent Hits KinaseAssay Kinase Inhibition (IC50) PK_Studies Pharmacokinetic Studies (PK) CellBased->PK_Studies Validated Leads Viability Cell Viability (MTT/CTG) InVivo In Vivo Efficacy (Xenograft Models) PK_Studies->InVivo Optimized Leads Tox Toxicology Studies InVivo->Tox Efficacious Candidate IND IND-Enabling Studies Tox->IND Safety Profile Selectivity Selectivity Panel WesternBlot Target Engagement (Western Blot)

Caption: Preclinical drug development workflow for this compound.

6. Handling and Storage

  • Safety Precautions: this compound is a potent compound with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes. All handling of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure.

  • Storage: Store the solid compound at -20°C, desiccated and protected from light. Stock solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Application of Leniquinsin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniquinsin is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), a key enzyme family in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn modulates various downstream signaling pathways, making it a promising candidate for the treatment of inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[1][2][3] High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel PDE4 inhibitors like this compound from large compound libraries.[4][5] This document provides detailed application notes and protocols for the use of this compound in two common HTS assay formats: a biochemical fluorescence polarization (FP) assay and a cell-based cAMP assay.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. The PDE4 family is specific for cAMP, converting it to the inactive AMP.[2][3] Inhibition of PDE4 activity by compounds like this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various substrates, ultimately resulting in a modulation of inflammatory responses.

Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR activates Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Downstream Effects (e.g., Anti-inflammatory) Downstream Effects (e.g., Anti-inflammatory) PKA->Downstream Effects (e.g., Anti-inflammatory) leads to This compound This compound This compound->PDE4 inhibits

Caption: Signaling pathway of PDE4 inhibition by this compound.

Data Presentation: this compound HTS Performance

The following tables summarize representative quantitative data for this compound in both biochemical and cell-based HTS assays.

Table 1: Biochemical Assay - Fluorescence Polarization

ParameterValueDescription
Target Recombinant Human PDE4B1Purified enzyme used in the assay.
IC50 15 nMThe half-maximal inhibitory concentration of this compound.
Z'-factor 0.85A measure of assay quality, indicating excellent separation between positive and negative controls.
Signal Window 3.5-foldThe ratio of the signal from the uninhibited enzyme to the inhibited enzyme.

Table 2: Cell-Based Assay - cAMP Accumulation

ParameterValueDescription
Cell Line HEK293 cells expressing PDE4BA stable cell line used to measure intracellular cAMP levels.
EC50 50 nMThe half-maximal effective concentration of this compound to induce cAMP accumulation.
Z'-factor 0.78A measure of assay quality, indicating a robust assay.
Signal-to-Background 4.2The ratio of the signal in stimulated cells to unstimulated cells.

Experimental Protocols

Biochemical HTS Assay: Fluorescence Polarization (FP)

This protocol describes a homogenous, fluorescence polarization-based assay to screen for inhibitors of PDE4B1.[6][7] The assay measures the change in polarization of a fluorescently labeled cAMP substrate upon enzymatic cleavage by PDE4.

cluster_0 Assay Plate Preparation cluster_1 Incubation & Detection Dispense this compound Dispense this compound Add PDE4B1 Enzyme Add PDE4B1 Enzyme Dispense this compound->Add PDE4B1 Enzyme Add FAM-cAMP Substrate Add FAM-cAMP Substrate Add PDE4B1 Enzyme->Add FAM-cAMP Substrate Incubate at RT Incubate at RT Add FAM-cAMP Substrate->Incubate at RT Add Binding Agent Add Binding Agent Incubate at RT->Add Binding Agent Read FP Signal Read FP Signal Add Binding Agent->Read FP Signal

Caption: Workflow for the PDE4 Fluorescence Polarization assay.

  • Enzyme: Recombinant Human PDE4B1 (e.g., BPS Bioscience, Cat. No. 60041)

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP)

  • Binding Agent: Phosphate-binding nanoparticles (part of a commercial kit)

  • Assay Buffer: Tris-based buffer, pH 7.4, with MgCl2 and BSA

  • Test Compound: this compound, serially diluted in DMSO

  • Control Inhibitor: Roflumilast or other known PDE4 inhibitor

  • Assay Plates: 384-well, low-volume, black, flat-bottom plates

  • Plate Reader: Capable of measuring fluorescence polarization

  • Compound Plating: Dispense 50 nL of this compound or control compounds in DMSO into the assay plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of diluted PDE4B1 enzyme solution to each well.

  • Substrate Addition: Add 5 µL of FAM-cAMP substrate solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the binding agent solution to stop the enzymatic reaction and allow for binding to the phosphate product.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Cell-Based HTS Assay: cAMP Accumulation

This protocol outlines a homogenous, bioluminescent assay to measure changes in intracellular cAMP levels in response to PDE4 inhibition by this compound.[8][9][10][11]

cluster_0 Cell Culture & Plating cluster_1 Compound Treatment & Lysis cluster_2 Detection Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Add this compound Add this compound Incubate Overnight->Add this compound Incubate Incubate Add this compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Read Luminescence Read Luminescence Incubate->Read Luminescence Add Detection Reagent Add Detection Reagent Lyse Cells->Add Detection Reagent Add Detection Reagent->Incubate

Caption: Workflow for the cell-based cAMP accumulation assay.

  • Cell Line: HEK293 cells stably expressing human PDE4B

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar

  • cAMP Detection Kit: Commercial bioluminescent cAMP assay kit (e.g., Promega cAMP-Glo™)

  • Test Compound: this compound, serially diluted in DMSO

  • Positive Control: Forskolin (an adenylate cyclase activator)

  • Assay Plates: 384-well, solid white, flat-bottom cell culture plates

  • Plate Reader: Luminescence plate reader

  • Cell Plating: Seed HEK293-PDE4B cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: The next day, add 50 nL of serially diluted this compound or control compounds.

  • Cell Stimulation (Optional): If measuring antagonist activity, add a sub-maximal concentration of a stimulating agent. For inhibitor screening, this step is often omitted.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add 20 µL of the cAMP-Glo™ Lysis Buffer and Detection Reagent mixture.

  • Final Incubation: Incubate for 20 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The luminescent signal is inversely proportional to the cAMP concentration.

Conclusion

The described biochemical and cell-based high-throughput screening assays provide robust and reliable methods for the identification and characterization of PDE4 inhibitors like this compound. The fluorescence polarization assay offers a direct measure of enzymatic inhibition, while the cell-based cAMP assay provides valuable insights into the compound's activity in a cellular context. These protocols can be readily adapted for large-scale screening campaigns to discover novel therapeutic agents targeting the PDE4 pathway.

References

Application Notes and Protocols: Targeted Drug Delivery Systems for Hypothetinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of a drug by concentrating it at the site of action while minimizing off-target side effects.[1][2] This is particularly crucial for potent therapeutic agents where systemic administration can lead to significant toxicity. Nanoparticle-based drug delivery systems offer a promising strategy for targeted therapy by leveraging both passive and active targeting mechanisms.[3][4][5] Passive targeting often relies on the enhanced permeability and retention (EPR) effect observed in many solid tumors, where nanoparticles preferentially accumulate due to leaky vasculature.[5] Active targeting involves functionalizing nanoparticles with ligands that bind to specific receptors overexpressed on target cells.[4]

This document provides a comprehensive overview and detailed protocols for the development and evaluation of a targeted delivery system for Hypothetinib, a novel kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals.

1. Hypothetinib: Mechanism of Action

Hypothetinib is a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis.[6] By inhibiting this pathway, Hypothetinib can induce apoptosis and suppress tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Hypothetinib Hypothetinib Hypothetinib->PI3K inhibits

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Hypothetinib.

2. Data Presentation

The following tables summarize key quantitative data for Hypothetinib and its nanoparticle formulation.

Table 1: In Vitro Cytotoxicity of Free Hypothetinib vs. Hypothetinib-Loaded Nanoparticles (NP-Hypothetinib)

Cell LineTreatmentIC50 (nM)
Cancer Cell Line AFree Hypothetinib50 ± 5
NP-Hypothetinib25 ± 3
Normal Cell Line BFree Hypothetinib100 ± 8
NP-Hypothetinib250 ± 15

Table 2: Pharmacokinetic Parameters of Hypothetinib Formulations in a Murine Model

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Free Hypothetinib (IV)1500 ± 2000.53000 ± 4002.5 ± 0.5
NP-Hypothetinib (IV)800 ± 150412000 ± 150018 ± 3

Table 3: In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupTumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control0+2 ± 1
Free Hypothetinib30 ± 8-10 ± 3
NP-Hypothetinib75 ± 10-2 ± 1.5

3. Experimental Protocols

The following protocols outline the key methodologies for the synthesis, characterization, and evaluation of Hypothetinib-loaded nanoparticles.

3.1. Synthesis of Hypothetinib-Loaded PLGA-PEG Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating Hypothetinib using an oil-in-water emulsion-solvent evaporation method.

  • Materials:

    • PLGA-PEG copolymer

    • Hypothetinib

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA)

    • Deionized water

  • Procedure:

    • Dissolve 100 mg of PLGA-PEG and 10 mg of Hypothetinib in 2 mL of DCM.

    • Prepare a 2% (w/v) PVA solution in deionized water.

    • Add the organic phase (PLGA-PEG and Hypothetinib in DCM) to 10 mL of the aqueous PVA solution.

    • Emulsify the mixture by sonication for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

    • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) and store at 4°C.

3.2. Characterization of Nanoparticles

  • Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument.

  • Drug Loading and Encapsulation Efficiency:

    • Lyse a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

    • Quantify the amount of encapsulated Hypothetinib using high-performance liquid chromatography (HPLC).

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3.3. In Vitro Cell Viability Assay

This protocol details the determination of the cytotoxic effects of free Hypothetinib and NP-Hypothetinib on cancer and normal cells using the MTT assay.

  • Materials:

    • Cancer and normal cell lines

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • Penicillin-streptomycin

    • Free Hypothetinib and NP-Hypothetinib

    • MTT reagent

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of free Hypothetinib and NP-Hypothetinib for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

3.4. In Vivo Pharmacokinetics and Efficacy Study

This protocol describes the evaluation of the pharmacokinetic profile and anti-tumor efficacy of the formulations in a xenograft mouse model.

  • Animal Model:

    • Athymic nude mice bearing subcutaneous tumors of a human cancer cell line.

  • Pharmacokinetics:

    • Administer a single intravenous (IV) dose of free Hypothetinib or NP-Hypothetinib to the mice.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma and quantify the concentration of Hypothetinib using LC-MS/MS.

    • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy:

    • Randomly assign tumor-bearing mice to different treatment groups (vehicle, free Hypothetinib, NP-Hypothetinib).

    • Administer the treatments intravenously twice a week for three weeks.

    • Measure the tumor volume and body weight of the mice every three days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental_Workflow Synthesis 1. Nanoparticle Synthesis (PLGA-PEG + Hypothetinib) Characterization 2. Physicochemical Characterization (Size, Zeta, Drug Loading) Synthesis->Characterization InVitro 3. In Vitro Evaluation (Cell Viability Assay) Characterization->InVitro InVivo 4. In Vivo Studies (Pharmacokinetics & Efficacy) InVitro->InVivo DataAnalysis 5. Data Analysis & Interpretation InVivo->DataAnalysis

Figure 2: General experimental workflow for the development and evaluation of Hypothetinib-loaded nanoparticles.

The development of targeted delivery systems for potent drugs like Hypothetinib holds immense potential for improving therapeutic outcomes. The protocols and data presented here provide a framework for the systematic development and evaluation of such systems. Further optimization, including the addition of targeting ligands to the nanoparticle surface, could further enhance the specificity and efficacy of the delivery system.

References

Protocol for the Synthesis of Leniquinsin: A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a laboratory synthesis protocol for a compound designated as "Leniquinsin" has yielded no matching results in established chemical databases and scientific literature. It is highly probable that "this compound" is a typographical error, a proprietary code name not in the public domain, or a misnomer for a known chemical entity. Researchers seeking to synthesize this compound are advised to verify the correct chemical name and structure.

While a specific protocol for "this compound" cannot be provided due to the lack of identification, this document outlines a general approach that researchers can adapt once the true identity of the target molecule is confirmed. The following sections detail methodologies for common synthetic routes to quinoline and quinazoline derivatives, classes of compounds to which a substance with a name like "this compound" might belong, based on phonetic similarity to existing drug names.

General Strategies for Heterocyclic Amine Synthesis

The synthesis of complex heterocyclic molecules, which are common scaffolds in medicinal chemistry, often involves multi-step reaction sequences. The selection of a specific synthetic route depends on the target molecule's exact structure, desired purity, and the scale of the synthesis. Below are generalized protocols for the synthesis of quinolines and quinazolines, which may serve as a starting point for a correctly identified target.

Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol:

  • Reaction Setup: To a solution of the 2-aminoaryl ketone (1.0 eq) in a suitable solvent such as ethanol or toluene, add the α-methylene carbonyl compound (1.1 eq).

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid, iodine).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactant AReactant BCatalystSolventTypical Yield (%)
2-aminobenzophenoneEthyl acetoacetateKOHEthanol75-90
2-aminoacetophenoneCyclohexanonep-TsOHToluene60-85
Quinazolines via Niementowski Synthesis

The Niementowski synthesis provides a route to 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acid and an amide.

Experimental Protocol:

  • Mixing Reagents: Combine anthranilic acid (1.0 eq) and a suitable amide (e.g., formamide, acetamide) (excess, can serve as solvent).

  • Thermal Conditions: Heat the mixture at a high temperature (typically 150-200 °C) for several hours.

  • Monitoring: Follow the reaction's progress by observing the evolution of water and by TLC analysis.

  • Isolation: After cooling, the solid product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Starting MaterialReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
Anthranilic acidFormamide180480-95
Anthranilic acidAcetamide200670-85

Proposed Workflow for Synthesis and Characterization

Once the correct structure of the target molecule is identified, a logical experimental workflow can be established. The following diagram illustrates a typical sequence from starting material selection to final product analysis.

G cluster_0 Synthesis Phase cluster_1 Analysis & Purification Phase A Identify Correct Target Structure B Select Starting Materials A->B C Reaction Step 1 B->C D Intermediate 1 Purification C->D E Reaction Step 2 D->E F Crude Product Isolation E->F G Final Purification (e.g., Chromatography, Recrystallization) F->G H Structure Verification (NMR, MS) G->H I Purity Analysis (HPLC, Elemental Analysis) H->I J Final Product I->J

Caption: General workflow for chemical synthesis and analysis.

Potential Signaling Pathways for Investigation

Given that many quinoline and quinazoline derivatives are developed as kinase inhibitors, a common area of investigation is their effect on cellular signaling pathways implicated in cancer and other diseases. The PI3K-Akt and MAPK signaling pathways are frequently studied.

G cluster_0 PI3K-Akt Pathway cluster_1 MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Leniquinsin_PI3K This compound (Hypothetical) Leniquinsin_PI3K->PI3K inhibits? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Leniquinsin_MAPK This compound (Hypothetical) Leniquinsin_MAPK->Raf inhibits?

Caption: Hypothetical inhibition of PI3K-Akt and MAPK pathways.

Disclaimer: The protocols and pathways described above are generalized examples. The synthesis and biological evaluation of any chemical compound should only be undertaken by qualified professionals in a properly equipped laboratory setting after a thorough literature review and risk assessment of the confirmed target molecule.

Using Leniquinsin as a Molecular Probe for KCNQ Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leniquinsin is a potent and selective molecular probe designed for the investigation of KCNQ (Kv7) voltage-gated potassium channels. As a positive allosteric modulator, this compound enhances the activity of KCNQ2-5 subtypes, making it an invaluable tool for researchers in neuroscience, cardiology, and pharmacology. Its primary mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation, leading to increased potassium currents and a reduction in cellular excitability.[1][2] This property allows for the detailed study of KCNQ channel function in various physiological and pathological contexts, including epilepsy, neuropathic pain, and cardiac arrhythmias.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a molecular probe, including its mechanism of action, key quantitative data, and detailed protocols for its application in electrophysiology and cell-based assays. While the specific compound "this compound" is used here as a representative KCNQ channel opener, the principles and protocols described can be adapted for other similar modulators, such as Retigabine (Ezogabine), which has been extensively characterized.

Mechanism of Action

This compound acts as a KCNQ channel opener by binding to a hydrophobic pocket near the channel gate.[2][5] This binding site is formed at the interface of two adjacent subunits and involves key residues within the S5 and S6 transmembrane segments.[3][6] Specifically, a crucial tryptophan residue in the S5 segment of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 is essential for the action of this compound and similar compounds.[1][7] The absence of this residue in the KCNQ1 subtype confers the probe's selectivity for neuronal and other non-cardiac KCNQ channels.[1][2]

By binding to this site, this compound stabilizes the open conformation of the channel.[2][3] This stabilization results in several key effects on channel gating:

  • A significant leftward (hyperpolarizing) shift in the voltage-dependence of activation.[1][8]

  • An increase in the number of channels open at the resting membrane potential.[2]

  • A slowing of the channel's deactivation kinetics.[1][8]

Collectively, these effects lead to an enhanced potassium efflux, hyperpolarization of the cell membrane, and a dampening of cellular excitability.[9]

Data Presentation

Quantitative Data for KCNQ Channel Modulation

The following tables summarize the quantitative effects of a representative KCNQ opener, Retigabine, on various KCNQ channel subtypes. These values can serve as a benchmark for experiments using this compound.

KCNQ SubtypeEC50 for Activation Shift (µM)Maximum Hyperpolarizing Shift (mV)Reference
KCNQ216.0 ± 0.5-17.1[1]
KCNQ30.60 ± 0.01-39.4[1]
KCNQ2/31.6 ± 0.3-33.1 ± 2.6[8][10]
KCNQ4> 10-12.3[11]
KCNQ5Not specifiedNot specified[12]
KCNQ SubtypeV1/2 Control (mV)V1/2 with 10 µM Retigabine (mV)Reference
KCNQ1-29.1 ± 1.5-30.9 ± 2.4[1]
KCNQ2-38.8 ± 0.8-55.9 ± 0.6[1]
KCNQ3-50.0 ± 0.9-89.4 ± 1.9[1]

Signaling Pathways

KCNQ channels are critical integrators of various signaling pathways that regulate neuronal excitability. A key pathway involves the modulation of KCNQ channels by Gq/11-coupled receptors, such as muscarinic acetylcholine receptors (M1 and M3), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is essential for KCNQ channel activity, and its depletion results in channel inhibition. This compound can be used to counteract this inhibition and probe the downstream effects of Gq/11 signaling on cellular excitability.

KCNQ_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Gq_receptor Gq/11-Coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) Gq_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG KCNQ KCNQ Channel PIP2->KCNQ Required for activity K_efflux K⁺ Efflux KCNQ->K_efflux Mediates Agonist Agonist (e.g., Acetylcholine) Agonist->Gq_receptor Binds Ca_release Ca²⁺ Release IP3->Ca_release This compound This compound This compound->KCNQ Activates Hyperpolarization Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization

Figure 1. Signaling pathway of KCNQ channel modulation.

Experimental Protocols

Protocol 1: Electrophysiological Characterization of this compound Effects using Whole-Cell Patch-Clamp

This protocol describes how to measure the effect of this compound on KCNQ currents in a heterologous expression system (e.g., CHO or HEK293 cells) or in primary neurons.

Experimental Workflow:

Patch_Clamp_Workflow start Start cell_prep Prepare Cells (Transfection or Culture) start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch record_baseline Record Baseline KCNQ Currents patch->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record KCNQ Currents in Presence of this compound apply_this compound->record_effect washout Washout this compound record_effect->washout record_washout Record Post-Washout KCNQ Currents washout->record_washout analyze Analyze Data (Current-Voltage Relationship, Activation Curves) record_washout->analyze end End analyze->end

Figure 2. Workflow for patch-clamp electrophysiology.

Materials:

  • Cells expressing KCNQ channels of interest (e.g., CHO cells stably expressing KCNQ2/3)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External (bath) solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. If using transient transfection, transfect cells with KCNQ channel cDNAs.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Pipette Pulling: Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit KCNQ currents. A typical protocol consists of depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV to record tail currents.

    • Record stable baseline currents for at least 3-5 minutes.

  • Apply this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM).

    • Allow 3-5 minutes for the drug to equilibrate.

  • Record Drug Effect:

    • Repeat the voltage protocol and record the currents in the presence of this compound.

  • Washout:

    • Perfuse the chamber with the drug-free external solution for 5-10 minutes to wash out this compound.

  • Record Washout Currents:

    • Repeat the voltage protocol to assess the reversibility of the drug's effect.

  • Data Analysis:

    • Measure the current amplitude at the end of the depolarizing steps and the peak of the tail currents.

    • Construct current-voltage (I-V) relationships.

    • Normalize tail currents to the maximum tail current and plot against the prepulse potential to generate activation curves.

    • Fit the activation curves with a Boltzmann function to determine the half-activation voltage (V1/2).

    • Compare the V1/2 values before and after this compound application to quantify the voltage shift.

Protocol 2: Cell-Based Assay for KCNQ Channel Activity using a Thallium Flux Assay

This protocol describes a high-throughput method to screen for KCNQ channel activation using a thallium-sensitive fluorescent dye (e.g., FluxOR™).

Experimental Workflow:

FluxOR_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells load_dye Load Cells with Thallium-sensitive Dye plate_cells->load_dye add_compounds Add this compound and Controls load_dye->add_compounds add_thallium Add Thallium-containing Stimulus Buffer add_compounds->add_thallium read_fluorescence Read Fluorescence over Time add_thallium->read_fluorescence analyze_data Analyze Data (Calculate EC50) read_fluorescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Troubleshooting Leniquinsin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leniquinsin

Disclaimer: "this compound" is not a recognized chemical entity in publicly available scientific literature. The following troubleshooting guide has been developed based on the general properties of poorly water-soluble quinolone antibiotics and established methods for enhancing the solubility of such compounds. The provided data and protocols are illustrative and should be adapted based on the actual physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a synthetic quinolone derivative. Like many quinolones, its molecular structure contains hydrophobic moieties and a zwitterionic character, which can lead to low solubility in neutral aqueous solutions.[1] Its solubility is highly dependent on pH, and it often requires specific formulation strategies to achieve desired concentrations for in vitro and in vivo studies.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

For initial stock solutions, it is recommended to use an organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds.

Q3: How does pH affect the solubility of this compound?

Quinolones are amphoteric molecules, meaning they have both acidic and basic functional groups. Their solubility is generally lowest at their isoelectric point and increases at both acidic and alkaline pH.[2] For weakly basic drugs like many quinolones, solubility is enhanced at a lower pH where the molecule becomes protonated and more polar.[2] Conversely, for weakly acidic quinolones, a higher pH will increase solubility.

Q4: Can I use co-solvents to improve the aqueous solubility of this compound?

Yes, co-solvents can be an effective way to increase the solubility of this compound in aqueous buffers.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). However, it is crucial to consider the potential toxicity of the co-solvent to the cells or organisms in your experiment and to run appropriate vehicle controls.

Q5: Are there other methods to enhance the solubility of this compound?

Several other methods can be employed to enhance the solubility of poorly soluble drugs like this compound, including:

  • Use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the drug, increasing its apparent solubility.[2][4]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]

  • Solid dispersions: Creating a solid dispersion of the drug in a water-soluble carrier can improve its dissolution rate.[5]

  • Nanonization: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution.[6]

Troubleshooting Guide

Issue 1: this compound Precipitates When Diluted into Aqueous Buffer

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium. The organic solvent disperses, and if the concentration of this compound in the final aqueous solution is above its solubility limit, it will precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.

  • Optimize the Dilution Method:

    • Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.

    • Consider a serial dilution approach, where the stock is first diluted into a buffer containing a solubilizing agent before the final dilution.

  • Incorporate a Solubilizing Agent: Add a biocompatible co-solvent or surfactant to the final aqueous buffer. Refer to the data tables below for recommended concentrations.

  • Adjust the pH of the Aqueous Buffer: Based on the properties of this compound, adjusting the pH of the final buffer may increase its solubility. For many quinolones, a slightly acidic pH (e.g., pH 6.0-6.5) can be beneficial.[2]

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to incomplete solubilization or precipitation of the compound during the experiment.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_solubility Visually inspect for precipitation in wells/tubes start->check_solubility precip_yes Precipitation Observed check_solubility->precip_yes Yes precip_no No Precipitation check_solubility->precip_no No revisit_protocol Re-evaluate Solubilization Protocol (See Protocol Section) precip_yes->revisit_protocol check_other Investigate other experimental variables (e.g., cell viability, reagent stability) precip_no->check_other

Caption: Troubleshooting workflow for inconsistent assay results.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 7.4)< 0.01
DMSO> 50
Ethanol5
Propylene Glycol10
PEG 40015

Table 2: Effect of pH on Aqueous Solubility of this compound

pHSolubility (µg/mL) at 25°C
5.025
6.010
7.01
7.4< 1
8.05
9.015

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution.

Materials:

  • This compound powder (assume MW = 450 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Procedure:

  • Weigh out 4.5 mg of this compound powder and place it in a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution for 2-3 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Protocol 2: Solubilization using a Co-solvent (Propylene Glycol)

Objective: To prepare a 100 µM working solution of this compound in a cell culture medium containing 1% propylene glycol.

Procedure:

  • Prepare an intermediate stock solution by diluting the 10 mM primary stock 1:10 in propylene glycol to get a 1 mM solution.

  • Warm the cell culture medium to 37°C.

  • While vortexing the medium, add the 1 mM intermediate stock solution dropwise to achieve the final 100 µM concentration (a 1:10 dilution).

  • Ensure the final concentration of propylene glycol does not exceed a level toxic to your cells (typically ≤ 1%). Run a vehicle control with 1% propylene glycol alone.

Diagrams

Solubilization Method Selection

G start Need to dissolve this compound in aqueous buffer conc_check Is final concentration > 10 µM? start->conc_check ph_check Is the experimental pH flexible? conc_check->ph_check Yes direct_dilute Direct dilution of DMSO stock (ensure final DMSO < 0.5%) conc_check->direct_dilute No use_ph Adjust pH of buffer (e.g., to pH 5.0 or 9.0) ph_check->use_ph Yes use_cosolvent Add co-solvent (e.g., 1% PG) or surfactant (e.g., 0.1% Tween® 80) to buffer ph_check->use_cosolvent No

Caption: Decision tree for selecting a solubilization method.

Hypothetical Mechanism of Action of this compound

Quinolones typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][8] This leads to fragmentation of the bacterial chromosome and ultimately cell death.[7]

G cluster_bacterium Bacterial Cell This compound This compound gyrase DNA Gyrase / Topoisomerase IV This compound->gyrase inhibits replication DNA Replication gyrase->replication enables fragmentation DNA Fragmentation gyrase->fragmentation dna Bacterial DNA replication->dna death Cell Death fragmentation->death

Caption: Postulated mechanism of action for this compound.

References

Technical Support Center: Optimizing Leniquinsin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Leniquinsin" is not publicly available. This guide is based on the hypothetical assumption that this compound is a novel tyrosine kinase inhibitor. The provided protocols and troubleshooting advice are general best practices for this class of compounds in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a tyrosine kinase inhibitor. Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, this compound is expected to block these signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells. Many such inhibitors target pathways involving kinases like the Src family, which includes Lyn kinase, or receptor tyrosine kinases.[1][2][3]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution from 100 µM down to 0.01 µM. This wide range helps in identifying the IC50 (the concentration at which 50% of cell viability is inhibited) and observing the full dose-response curve.

Q3: How should I dissolve and store this compound?

A3: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: Which cell lines are most suitable for testing this compound?

A4: The choice of cell line depends on the research question. If this compound is a general tyrosine kinase inhibitor, a variety of cancer cell lines from different tissues can be used. It is crucial to select cell lines where the target kinase is expressed and active.[5] If the specific target of this compound were known, one would select cell lines with a documented dependency on that kinase's signaling pathway.

Troubleshooting Guide

Q1: My cytotoxicity assay results are not reproducible. What could be the cause?

A1: Several factors can lead to a lack of reproducibility in cytotoxicity assays:

  • Cell Health and Passage Number: Ensure you are using healthy, viable cells within a consistent and low passage number range.[6] Continuous passaging can alter cellular characteristics and drug responses.

  • Cell Seeding Density: Inconsistent cell seeding can lead to variability. Optimize and maintain a consistent seeding density for all experiments.[5]

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles can reduce its potency.

  • Incubation Time: The duration of drug exposure can significantly impact results.[7][8] Use a consistent incubation time for all assays.

  • Assay Reagent Handling: Improper storage or handling of assay reagents can affect their performance.[9]

Q2: I am observing high background signal in my control wells. How can I reduce it?

A2: High background can be caused by several factors:

  • Media Components: Phenol red in culture media can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free media.

  • Reagent-Compound Interaction: The assay reagent might be directly reacting with this compound. Run a control with the compound and the reagent in cell-free media to check for any interaction.

  • Contamination: Microbial contamination can lead to false signals. Regularly check your cell cultures for any signs of contamination.[9]

Q3: My cells are forming clumps, which is affecting the assay readings. What should I do?

A3: Cell clumping can be addressed by:

  • Gentle Handling: Avoid vigorous pipetting when resuspending and plating cells.

  • Enzymatic Digestion: Ensure complete dissociation of cells during subculturing using enzymes like trypsin.

  • Cell Density: Over-confluent cultures are more prone to clumping. Seed cells at an optimal density to avoid overcrowding.[5]

Q4: The dose-response curve for this compound is flat, showing no cytotoxicity even at high concentrations. What does this mean?

A4: A flat dose-response curve could indicate several possibilities:

  • Compound Inactivity: The chosen cell line may not be sensitive to this compound, possibly due to the absence of its molecular target or the presence of resistance mechanisms.

  • Solubility Issues: this compound might be precipitating out of the culture medium at higher concentrations.[10][11] Check for precipitates under a microscope.

  • Incorrect Assay: The chosen cytotoxicity assay may not be suitable for the mechanism of action of this compound. For example, some assays measure metabolic activity, which might not be the primary effect of the drug.[8] Consider using an alternative assay that measures a different aspect of cell death (e.g., membrane integrity).

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[4][12]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in MCF-7 Cells after 48h Treatment

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.85 ± 0.0568.0
50.63 ± 0.0450.4
100.42 ± 0.0333.6
500.21 ± 0.0216.8
1000.15 ± 0.0212.0

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)4.8
A549 (Lung Cancer)7.2
HeLa (Cervical Cancer)12.5

Visualizations

G Hypothetical Signaling Pathway Inhibited by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Lyn_Kinase Lyn Kinase Growth_Factor_Receptor->Lyn_Kinase Activates PI3K PI3K Lyn_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Activates This compound This compound This compound->Lyn_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

G Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (Serial Dilutions) Incubate_24h->Add_this compound Incubate_Treatment Incubate for Treatment Period Add_this compound->Incubate_Treatment Add_Assay_Reagent Add Cytotoxicity Assay Reagent Incubate_Treatment->Add_Assay_Reagent Incubate_Reagent Incubate with Reagent Add_Assay_Reagent->Incubate_Reagent Read_Plate Read Plate on Microplate Reader Incubate_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

How to prevent Leniquinsin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is based on the assumption that "Leniquinsin" is a misspelling of "Liensinine," a major bisbenzylisoquinoline alkaloid. All recommendations and data pertain to Liensinine.

Frequently Asked Questions (FAQs)

Q1: What is Liensinine and what are its common applications?

Liensinine is a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus plant). It is a bioactive compound with a wide range of reported biological activities, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and anti-cancer effects.[1][2] In a research setting, it is often used to investigate signaling pathways related to these activities, such as autophagy.[1][2][3]

Q2: What are the general recommendations for storing Liensinine?

For long-term storage, Liensinine solid should be kept at -20°C.[4][5] Stock solutions, typically prepared in DMSO, are stable for up to 6 months when stored at -80°C and for 1 month at -20°C, protected from light.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] The stability of Liensinine is crucial for reproducible experimental results.

Q3: My Liensinine solution appears to have precipitated. What should I do?

Precipitation can occur, especially in aqueous solutions or if the solubility limit is exceeded. If precipitation or phase separation is observed during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also important to ensure that the solvent used is appropriate for the desired concentration. Liensinine is sparingly soluble in DMSO and slightly soluble in ethanol.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Liensinine due to improper storage or handling.1. Ensure Liensinine is stored at the recommended temperature (-20°C for solid, -80°C for stock solutions).[1][5]2. Protect solutions from light.[1]3. Prepare fresh working solutions daily.[1]4. Perform a purity check of your Liensinine stock using a suitable analytical method like HPLC.
Loss of compound activity over time Decomposition in solution, especially at room temperature.1. Follow the storage guidelines strictly. A study on Liensinine injection predicted a shelf life of about 3 months at 25°C and 15 months at 10°C.[6]2. Avoid repeated freeze-thaw cycles of stock solutions.[7]3. For sensitive experiments, consider preparing fresh stock solutions more frequently.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) Formation of degradation products.1. Review the handling and storage procedures for any deviations.2. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9]3. Common degradation pathways for similar alkaloids involve oxidation and hydrolysis. Protect from air and moisture.

Data Presentation

Table 1: Stability of Liensinine Injection

This table summarizes the findings from an accelerated stability study on a Liensinine injection formulation. The decomposition was found to follow a first-order reaction.

Storage Temperature Predicted Shelf Life Activation Energy (Ea)
10°C~15 months75030 J·mol⁻¹
25°C~3 months75030 J·mol⁻¹

Source: Adapted from a study on the stability of Liensinine injection.[6]

Experimental Protocols

Protocol 1: Preparation of Liensinine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Liensinine in DMSO.

Materials:

  • Liensinine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid Liensinine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the required amount of Liensinine in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, use 0.6107 mg of Liensinine (Molecular Weight: 610.74 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

Protocol 2: Forced Degradation Study for Liensinine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[8][9]

Materials:

  • Liensinine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity light source (as per ICH Q1B guidelines)

  • Oven

  • HPLC or LC-MS system with a suitable column

Procedure:

  • Acid Hydrolysis: Dissolve Liensinine in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Liensinine in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Liensinine in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store solid Liensinine in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a solution of Liensinine to a high-intensity light source. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method to quantify the remaining Liensinine and identify any degradation products.

Visualizations

G cluster_storage Storage & Handling cluster_experiment Experimental Use storage Store Solid Liensinine at -20°C prepare_stock Prepare Stock Solution (e.g., in DMSO) storage->prepare_stock store_stock Store Stock Solution at -80°C (long-term) or -20°C (short-term) prepare_stock->store_stock protect_light Protect from Light prepare_stock->protect_light store_stock->protect_light fresh_working Prepare Fresh Working Solution Daily store_stock->fresh_working fresh_working->protect_light run_experiment Perform Experiment fresh_working->run_experiment analyze_data Analyze Data run_experiment->analyze_data troubleshoot Troubleshoot Inconsistent Results analyze_data->troubleshoot troubleshoot->storage Check Storage Conditions

Caption: Experimental Workflow for Using Liensinine.

G cluster_degradation Potential Degradation Pathways liensinine Liensinine (Bisbenzylisoquinoline Alkaloid) oxidation Oxidation (Phenolic Groups) liensinine->oxidation Stressors: Air (O₂), Peroxides hydrolysis Hydrolysis (Ether Linkage) liensinine->hydrolysis Stressors: Acid, Base, Water photodegradation Photodegradation (UV/Vis Light) liensinine->photodegradation Stressors: Light Exposure degradation_products Formation of Various Degradation Products oxidation->degradation_products hydrolysis->degradation_products photodegradation->degradation_products

Caption: Generalized Degradation Pathways for Liensinine.

References

Technical Support Center: Overcoming Resistance to Leniquinsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Leniquinsin in cancer cell studies. The information is designed to help identify and address potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the Receptor Tyrosine Kinase (RTK), targeting its downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.[1][2][3][4]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular changes within the cancer cells. The most common mechanisms include:

  • Secondary mutations in the RTK target: These mutations can prevent this compound from binding effectively to its target.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the EGFR or other RTK signaling cascades, to circumvent the effects of this compound.[5][6][7][8]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[9][10][11][12]

  • Epigenetic alterations: Changes in gene expression patterns can lead to a more resistant phenotype.

Q3: How can I confirm if my resistant cells are overexpressing drug efflux pumps?

A3: You can assess the expression and function of ABC transporters through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes like ABCB1 (encoding P-gp).

  • Western Blotting: To detect the protein levels of P-gp and other relevant transporters.

  • Efflux Assays: Using fluorescent substrates of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil) to functionally assess efflux activity.

Q4: What are some initial steps to overcome this compound resistance in my cell culture model?

A4: To overcome resistance, you can explore several strategies:

  • Combination Therapy: Combine this compound with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is activated).[1][2]

  • Efflux Pump Inhibition: Use a known ABC transporter inhibitor in combination with this compound to increase its intracellular accumulation.[9][11]

  • Dose Escalation: In some cases, a higher concentration of this compound may be sufficient to overcome resistance, although this should be carefully evaluated for off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Gradual increase in IC50 of this compound over time. Development of acquired resistance.1. Perform a dose-response assay to confirm the shift in IC50. 2. Analyze the expression of ABC transporters (e.g., P-gp) via qPCR or Western blot. 3. Screen for activation of bypass signaling pathways (e.g., phosphorylation of Akt, ERK) by Western blot.
Inconsistent results in cell viability assays. Issues with experimental setup or cell line stability.1. Ensure consistent cell seeding density and drug treatment duration.[13][14] 2. Regularly perform cell line authentication (e.g., STR profiling). 3. Check for mycoplasma contamination.
This compound is effective in short-term assays but not in long-term colony formation assays. Cells may be entering a quiescent state or developing resistance over the longer exposure time.1. Analyze cell cycle distribution using flow cytometry after this compound treatment. 2. Consider a "pulsed" treatment regimen to mimic clinical dosing schedules.[15][16][17][18]
High variability between biological replicates. Heterogeneity within the cell population.1. Consider single-cell cloning to establish a more homogenous population for your experiments. 2. Increase the number of replicates to ensure statistical power.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.[15][16][19]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well plates and other standard cell culture plastics

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Methodology:

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Treatment: Seed the parental cells in a 6-well plate at a low density. Treat the cells with this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells daily. The majority of cells are expected to die. When the surviving cells reach approximately 70-80% confluency, subculture them into a new plate and continue treatment with the same concentration of this compound.

  • Dose Escalation: Once the cells show stable growth at the initial IC50 concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Establishment of Resistance: Continue this process of dose escalation and subculturing for several months. Resistance is considered established when the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.

  • Characterization and Banking: Characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. Bank the resistant cells at a low passage number for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol provides a method to assess the activation of key signaling proteins that may be involved in resistance to this compound.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-P-gp, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like GAPDH to ensure equal protein loading.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental Cancer Cell Line501
This compound-Resistant Subline 150010
This compound-Resistant Subline 2120024

Table 2: Hypothetical Gene and Protein Expression Changes in Resistant Cells

MarkerParental Cells (Relative Level)Resistant Cells (Relative Level)Method
ABCB1 mRNA1.015.2qPCR
P-glycoprotein (P-gp)1.012.5Western Blot
Phospho-Akt (p-Akt)1.08.7Western Blot
Total Akt1.01.1Western Blot

Visualizations

Leniquinsin_Signaling_Pathway cluster_membrane Cell Membrane RTK RTK PI3K PI3K RTK->PI3K EGFR EGFR EGFR->PI3K Bypass Activation Pgp P-gp (ABCB1) This compound This compound Pgp->this compound Efflux This compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance Resistance Mechanisms

Caption: this compound signaling pathway and resistance mechanisms.

Resistance_Workflow start Parental Cell Line dose_response Determine Initial IC50 start->dose_response continuous_exposure Continuous Exposure to Increasing This compound Conc. dose_response->continuous_exposure characterize Characterize Resistant Phenotype continuous_exposure->characterize ic50_shift Confirm IC50 Shift characterize->ic50_shift mechanism Investigate Resistance Mechanism (e.g., Western, qPCR) characterize->mechanism end Resistant Cell Line Model ic50_shift->end mechanism->end

Caption: Workflow for generating resistant cell lines.

Troubleshooting_Logic action_node action_node start Decreased this compound Efficacy? is_consistent Results Consistent? start->is_consistent check_protocol Review Protocol: - Seeding Density - Drug Dilution - Assay Timing is_consistent->check_protocol No is_acquired Acquired Resistance? is_consistent->is_acquired Yes check_efflux Check Efflux Pumps (qPCR/Western for P-gp) is_acquired->check_efflux Yes check_bypass Check Bypass Pathways (p-Akt / p-ERK Western) is_acquired->check_bypass Yes combination_therapy Consider Combination Therapy check_efflux->combination_therapy check_bypass->combination_therapy

Caption: Troubleshooting logic for decreased drug efficacy.

References

Technical Support Center: Leniquinsin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Leniquinsin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this quinoline derivative.

I. Troubleshooting Guide

Low product yield is a common challenge in multi-step organic syntheses. This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Gould-Jacobs reaction followed by subsequent modifications.

Logical Flow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to identifying and resolving the root cause of low product yield.

Troubleshooting_Low_Yield cluster_reactants Starting Materials cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_amination Step 3: Amination cluster_purification Final Step: Purification start Low Yield of this compound Observed check_reactants Verify Purity and Stoichiometry of Starting Materials (3,4-dimethoxyaniline, Diethyl ethoxymethylenemalonate) start->check_reactants check_condensation Analyze Condensation Reaction Step (Formation of Diethyl anilinomethylenemalonate) check_reactants->check_condensation Reactants OK reactant_issue Issue: Impure reactants or incorrect molar ratios. Troubleshoot: Recrystallize/distill starting materials. Confirm molar masses and re-weigh. check_reactants->reactant_issue check_cyclization Evaluate Thermal Cyclization Step (Formation of Quinoline Ring) check_condensation->check_cyclization Condensation Successful condensation_issue Issue: Incomplete reaction or side product formation. Troubleshoot: Optimize reaction time and temperature. Consider a catalyst. check_condensation->condensation_issue check_amination Assess Amination Step (Introduction of the Amino Group) check_cyclization->check_amination Cyclization Complete cyclization_issue Issue: Low conversion to the quinoline core. Troubleshoot: Increase cyclization temperature. Use a high-boiling point solvent (e.g., Dowtherm A). Consider microwave-assisted heating. check_cyclization->cyclization_issue check_purification Review Purification Protocol (Crystallization, Chromatography) check_amination->check_purification Amination Successful amination_issue Issue: Inefficient conversion to 4-amino derivative. Troubleshoot: Verify the purity of the chlorinating agent (if used). Optimize reaction conditions for amination (temperature, pressure, ammonia concentration). check_amination->amination_issue solution Optimized Yield Achieved check_purification->solution Purification Optimized purification_issue Issue: Product loss during workup and purification. Troubleshoot: Optimize solvent system for crystallization. Evaluate different chromatography conditions (stationary/mobile phase). check_purification->purification_issue

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Troubleshooting Tables

The following tables provide specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Table 1: Starting Material and Condensation Step Issues

Observed Problem Potential Cause Recommended Action Expected Outcome
Low yield of the intermediate, diethyl anilinomethylenemalonate.Impure 3,4-dimethoxyaniline.Recrystallize 3,4-dimethoxyaniline from a suitable solvent (e.g., ethanol/water).Improved purity of the starting material, leading to a cleaner reaction and higher yield.
Incomplete reaction after the specified time.Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10°C or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drive the reaction to completion, maximizing the conversion of starting materials.
Formation of multiple side products observed by TLC.Incorrect stoichiometry of reactants.Carefully re-verify the molar ratios of 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate.Minimize side reactions and improve the yield of the desired condensation product.

Table 2: Cyclization and Amination Step Issues

Observed Problem Potential Cause Recommended Action Expected Outcome
Low yield of the 4-hydroxyquinoline intermediate.Insufficient temperature for thermal cyclization.Use a high-boiling point solvent such as Dowtherm A or consider using microwave-assisted heating to achieve higher temperatures.[1]A significant increase in the rate and yield of the cyclization reaction.
Difficulty in removing the high-boiling point solvent.The high boiling point of the solvent (e.g., Dowtherm A).Utilize vacuum distillation for solvent removal.Efficient removal of the solvent without degrading the product.
Low yield of the final 4-amino product.Incomplete conversion of the 4-chloroquinoline intermediate.Increase the concentration of ammonia and/or the reaction pressure in a sealed vessel.Higher conversion to the desired 4-amino derivative.
Presence of unreacted 4-hydroxyquinoline.Incomplete chlorination prior to amination.Ensure the complete conversion of the 4-hydroxyquinoline to the 4-chloroquinoline intermediate using an appropriate chlorinating agent (e.g., POCl₃).A cleaner amination reaction with a higher yield of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific reaction conditions and purification methods used. While specific yield data for this compound is not widely published, yields for similar quinoline syntheses using the Gould-Jacobs reaction can range from moderate to good. Optimization of each step is crucial for maximizing the overall yield.

Q2: What is the role of the high-boiling point solvent in the cyclization step?

A2: The Gould-Jacobs reaction often requires high temperatures (typically >200°C) to facilitate the thermal cyclization that forms the quinoline ring system.[1] High-boiling point solvents, such as Dowtherm A or mineral oil, provide a medium that can reach these necessary temperatures, leading to higher reaction yields.[1]

Q3: Can microwave irradiation be used to improve the Gould-Jacobs reaction step?

A3: Yes, microwave-assisted heating has been shown to be an effective method for improving the yields and reducing the reaction times of the Gould-Jacobs reaction.[2] The high temperatures required for cyclization can be reached rapidly and efficiently using microwave irradiation.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: In the condensation step, side reactions can occur if the stoichiometry is incorrect. During the high-temperature cyclization, decomposition of the starting materials or intermediates can be an issue. In the amination step, the formation of dialkylated or other over-aminated products is possible if the reaction conditions are not carefully controlled.

Q5: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. For assessing the purity of the final this compound product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure of the final compound.

III. Experimental Protocols

The synthesis of this compound (4-amino-6,7-dimethoxyquinoline) is generally achieved through a multi-step process. The core of this synthesis is the Gould-Jacobs reaction, which forms the quinoline ring.

Overall Synthetic Pathway

Leniquinsin_Synthesis reactant1 3,4-Dimethoxyaniline intermediate1 Diethyl anilinomethylenemalonate reactant1->intermediate1 reactant2 Diethyl ethoxymethylenemalonate reactant2->intermediate1 intermediate2 4-Hydroxy-6,7-dimethoxy-quinoline-3-carboxylic acid ethyl ester intermediate1->intermediate2 Heat (Cyclization) intermediate3 4-Hydroxy-6,7-dimethoxyquinoline intermediate2->intermediate3 Saponification & Decarboxylation intermediate4 4-Chloro-6,7-dimethoxyquinoline intermediate3->intermediate4 Chlorination product This compound (4-Amino-6,7-dimethoxyquinoline) intermediate4->product Amination

Caption: The synthetic pathway for this compound.

Step 1: Condensation of 3,4-Dimethoxyaniline with Diethyl ethoxymethylenemalonate

This initial step involves the reaction of an aniline with an ethoxymethylenemalonate ester to form an anilinomethylenemalonate ester.

  • Reactants:

    • 3,4-Dimethoxyaniline

    • Diethyl ethoxymethylenemalonate

  • Procedure:

    • Combine equimolar amounts of 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture, typically at a temperature of 100-140°C, for a period of 1-3 hours.

    • The progress of the reaction can be monitored by TLC.

    • Upon completion, the excess reactants can be removed under reduced pressure. The resulting crude product, diethyl ((3,4-dimethoxyphenyl)amino)methylenemalonate, can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form the Quinoline Ring

This step is the core of the Gould-Jacobs reaction, where the intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.

  • Reactant:

    • Diethyl ((3,4-dimethoxyphenyl)amino)methylenemalonate

  • Procedure:

    • The crude product from Step 1 is heated to a high temperature, typically in the range of 240-280°C.

    • This is often carried out in a high-boiling point solvent such as Dowtherm A or mineral oil to ensure even heating and to reach the required temperature.[1]

    • The reaction is typically maintained at this temperature for 30-60 minutes.

    • Alternatively, microwave-assisted heating can be employed to achieve the desired temperature rapidly.

    • After cooling, the reaction mixture is often triturated with a solvent like hexane or ether to precipitate the product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

The ester group at the 3-position of the quinoline ring is removed in this two-part step.

  • Reactant:

    • Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate

  • Procedure:

    • The ester is first hydrolyzed (saponified) to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

    • The reaction mixture is then acidified to precipitate the carboxylic acid.

    • The isolated carboxylic acid is then decarboxylated by heating it, often in the same high-boiling point solvent used for cyclization, to yield 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Chlorination and Amination

The final step involves the conversion of the 4-hydroxy group to a 4-amino group to yield this compound.

  • Reactant:

    • 4-Hydroxy-6,7-dimethoxyquinoline

  • Procedure:

    • The 4-hydroxyquinoline is first converted to the more reactive 4-chloroquinoline. This is typically achieved by treating it with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • The resulting 4-chloro-6,7-dimethoxyquinoline is then reacted with ammonia to introduce the amino group at the 4-position. This amination step is often carried out in a sealed vessel under pressure to facilitate the reaction.

    • The final product, this compound (4-amino-6,7-dimethoxyquinoline), is then isolated and purified, typically by recrystallization or column chromatography.

References

Adjusting pH for optimal Leniquinsin activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leniquinsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound activity is lower than expected. Could pH be a factor?

A1: Yes, the activity of this compound, a novel ATP-competitive kinase inhibitor, is highly dependent on pH. Both the charge state of the molecule and the target kinase's activity can be influenced by pH.[1][2] For instance, the kinase activity of CDK6 is optimal in a pH range of 7.0-8.0.[1][2] Suboptimal pH in your assay buffer is a common reason for reduced efficacy. We recommend verifying the pH of your experimental buffers.

Q2: What is the optimal pH for in vitro kinase assays with this compound?

A2: For most in vitro kinase assays, this compound exhibits optimal inhibitory activity in a slightly alkaline pH range of 7.5 to 8.5 . Activity decreases significantly at acidic pH values. Some kinase inhibitors show maximum solubility and stability at specific pH values, which can impact their efficacy.[3][4]

Q3: How does pH affect this compound's activity in cell-based assays?

A3: In cell-based assays, both the extracellular and intracellular pH can impact this compound's efficacy. This compound is a weak base. At physiological extracellular pH (~7.4), a sufficient fraction of this compound is uncharged, allowing it to cross the cell membrane.[5][6][7] The more acidic environment of the cell's cytoplasm and specific organelles can lead to a phenomenon known as "ion trapping," where the molecule becomes protonated (charged) and accumulates within the cell.[5][6][8][9] This is a critical aspect of its mechanism of action. However, significant deviations in extracellular pH can alter this balance, affecting drug uptake and target engagement.

Q4: The IC50 value I'm obtaining is inconsistent across experiments. What could be the cause?

A4: Inconsistent IC50 values can stem from several factors, with pH being a primary suspect.[10] Ensure that your buffers are freshly prepared and that the pH is precisely measured for every experiment. Small variations in pH can lead to significant shifts in the measured IC50. Other factors include substrate concentration, enzyme concentration, and DMSO concentration.[11][12]

Q5: Can the pH of the stock solution affect this compound's stability?

A5: Yes. For long-term storage, this compound stock solutions are best prepared in DMSO. When preparing aqueous dilutions for your experiments, it is crucial to use a buffer system that maintains the optimal pH range to ensure both solubility and stability. Some kinase inhibitors have shown instability at low pH levels.[3][4]

Troubleshooting Guides

Issue: Low Potency or High IC50 Value in In Vitro Kinase Assays

This troubleshooting workflow can help you diagnose and resolve issues with this compound's performance in biochemical assays.

G start Start: Suboptimal this compound Activity check_ph 1. Verify Assay Buffer pH Is it between 7.5 and 8.5? start->check_ph adjust_ph Adjust buffer pH to 7.5-8.5. Use fresh, calibrated reagents. check_ph->adjust_ph No check_reagents 2. Check Reagent Stability Are enzyme and substrate active? check_ph->check_reagents Yes adjust_ph->check_reagents Then contact_support Issue Persists: Contact Technical Support adjust_ph->contact_support new_reagents Prepare fresh enzyme and substrate stocks. check_reagents->new_reagents No check_conc 3. Verify Concentrations Are all component concentrations correct? check_reagents->check_conc Yes new_reagents->check_conc Then new_reagents->contact_support recalculate Recalculate and prepare fresh dilutions. check_conc->recalculate No end_ok Problem Resolved check_conc->end_ok Yes recalculate->end_ok Then recalculate->contact_support end_ok->contact_support If not

Troubleshooting workflow for suboptimal this compound activity.
Issue: Poor Cellular Uptake or Efficacy

The efficacy of this compound in cell-based assays is influenced by the pH gradient across the cell membrane. This concept is often referred to as "ion trapping".[5][6][8][9]

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (pH ~7.2) L_un This compound (L) Uncharged Membrane Permeable mem L_un->mem Diffusion LH_plus This compound (LH+) Charged (Protonated) Membrane Impermeable mem->LH_plus Protonation (Ion Trapping) target Kinase Target LH_plus->target Inhibition

Mechanism of pH-dependent cellular uptake (Ion Trapping).

Data & Protocols

Data Presentation: pH-Dependent Activity of this compound

The following table summarizes the inhibitory activity (IC50) of this compound against its target kinase at various pH levels. These values were determined using a standardized in vitro kinase assay.

Assay Buffer pHIC50 (nM)Standard Deviation (nM)Fold Change from Optimal
6.0850.2± 45.117.0x
6.5425.8± 22.38.5x
7.0150.3± 10.53.0x
7.565.1± 5.81.3x
8.0 50.1 ± 4.2 1.0x (Optimal)
8.558.9± 5.11.2x
9.0110.7± 9.82.2x
Experimental Protocols
Protocol 1: Determination of this compound IC50 at Various pH Values

This protocol outlines the procedure for measuring the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay.[10]

  • Buffer Preparation :

    • Prepare a series of kinase assay buffers (e.g., Tris-HCl) at the desired pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

    • Ensure each buffer contains 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

    • Verify the final pH of each buffer at the experimental temperature (e.g., 30°C).

  • This compound Dilution Series :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the respective pH-adjusted kinase buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the this compound dilution to each well.

    • Add 20 µL of the kinase/substrate mixture (pre-diluted in the corresponding pH buffer) to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection :

    • Stop the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • Measure luminescence or fluorescence according to the manufacturer's protocol.

  • Data Analysis :

    • Normalize the data with positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized activity versus the log of this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each pH condition.[11]

Protocol 2: Cell-Based Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of a cancer cell line.

  • Cell Seeding :

    • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in the culture medium. To test the effect of extracellular pH, specialized CO₂-independent media can be used and buffered to the desired pH.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours.

  • Viability Measurement :

    • Assess cell viability using a suitable method, such as the MTT assay.[13]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value by plotting viability against the log of this compound concentration and fitting to a dose-response curve.

References

Technical Support Center: Prokineticin-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prokineticin-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of Prokineticin in various experimental assays. As "Leniquinsin" did not yield specific information, this guide focuses on Prokineticin, a likely intended subject of inquiry given its relevance in cellular and molecular research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of Prokineticin-based assays?

A1: The most common assays involving Prokineticin (PK) and its receptors (PKR1, PKR2) are:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): For the quantitative measurement of Prokineticin 1 (PK1) and Prokineticin 2 (PK2) in biological samples such as serum, plasma, and cell culture supernatants.

  • Cell-Based Functional Assays: These assays measure the biological activity of Prokineticins by monitoring downstream signaling events upon receptor activation. Examples include calcium mobilization assays, cell proliferation assays, and reporter gene assays.

  • Receptor Binding Assays: These are used to characterize the binding affinity of ligands (including Prokineticins and potential drug candidates) to Prokineticin receptors.

Q2: What are the key considerations for sample collection and storage for Prokineticin ELISAs?

A2: Proper sample handling is crucial for accurate results.

  • Sample Type: Serum is often recommended over plasma for some ELISA kits.[1]

  • Collection: For plasma, use EDTA or heparin as an anticoagulant and centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. For serum, allow the blood to clot for two hours at room temperature or overnight at 4°C before centrifugation.[1]

  • Storage: For short-term storage (up to 5 days), samples can be kept at 4°C. For longer-term storage, aliquots should be stored at -20°C (for up to 1 month) or -80°C (for up to 2 months).[1]

  • Freeze-Thaw Cycles: It is critical to avoid repeated freeze-thaw cycles as this can lead to the degradation of the Prokineticin protein.[1]

Q3: My Prokineticin ELISA is showing no or very weak signal. What are the possible causes?

A3: A weak or absent signal can stem from several factors:

  • Reagent Issues: Ensure all reagents are brought to room temperature before use and have not expired. Confirm that the substrate is appropriate for the enzyme conjugate and is freshly prepared.[2]

  • Procedural Errors: Double-check that all reagents were added in the correct order and at the correct volumes. Incubation times and temperatures should be strictly followed.

  • Sample Quality: The concentration of Prokineticin in your samples may be below the detection limit of the assay. Alternatively, the protein may have degraded due to improper storage or multiple freeze-thaw cycles.[1]

  • Washing Steps: Overly stringent washing can strip the bound analyte or antibodies from the plate.[2]

Q4: I am observing high background in my Prokineticin ELISA. How can I troubleshoot this?

A4: High background can obscure your results and is often caused by:

  • Insufficient Washing: Ensure that wells are washed thoroughly and that there is no residual liquid. An automated plate washer can improve consistency.[2][3]

  • Antibody Concentration: The concentration of the detection antibody may be too high, leading to non-specific binding. Titrating the antibody to its optimal concentration is recommended.

  • Blocking: The blocking buffer may be inadequate. Ensure a blocking step is included and that the blocking buffer is compatible with your assay.

  • Incubation Time/Temperature: Excessively long incubation times or high temperatures can increase non-specific binding.[4]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample. Using highly specific monoclonal antibodies can help mitigate this.

Q5: Are there any known cross-reactivity issues with Prokineticin assays?

A5: While commercial ELISA kits are generally designed for high specificity, cross-reactivity can still be a concern. Prokineticin 1 (PK1) and Prokineticin 2 (PK2) share some structural homology, so it is important to use an assay specifically validated for the isoform you are measuring. Additionally, biological samples are complex, and interference from other structurally similar proteins is a possibility.[5] Careful selection of antibodies, particularly monoclonal antibodies for capture, can enhance specificity.[5]

Troubleshooting Guides

Troubleshooting ELISA Data
Problem Possible Cause Recommended Solution
High Well-to-Well Variation (High %CV) Pipetting inconsistency.Ensure pipettes are calibrated. Use fresh tips for each standard and sample.[4]
Incomplete mixing of reagents.Gently mix all reagents thoroughly before use.
"Edge effect" due to uneven temperature or evaporation.Cover the plate during incubations. Avoid stacking plates.[3]
Poor Standard Curve Improper preparation of the standard stock or dilutions.Re-prepare the standard curve, ensuring accurate pipetting and thorough mixing at each dilution step.
Standard protein has degraded.Use a fresh vial of the standard. Avoid repeated freeze-thaw cycles.
Incorrect plate reader settings.Verify that the correct wavelength is being used for the substrate.
Low Signal or Sensitivity Insufficient incubation times or incorrect temperature.Adhere strictly to the incubation times and temperatures specified in the protocol.
Inactive enzyme or substrate.Use fresh reagents and ensure proper storage conditions have been maintained. Sodium azide can inhibit HRP activity.[2]
Low concentration of Prokineticin in the sample.Concentrate the sample if possible, or ensure the chosen assay has the required sensitivity.
Troubleshooting Cell-Based Prokineticin Assays
Problem Possible Cause Recommended Solution
High Variability Between Replicates Uneven cell seeding.Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.
Cell health issues (e.g., high passage number, contamination).Use cells with a low passage number and regularly check for mycoplasma contamination.
Low or No Cellular Response to Prokineticin Inactive Prokineticin ligand.Use a fresh aliquot of Prokineticin and verify its activity with a positive control cell line.
Low or absent receptor expression (PKR1/PKR2) on cells.Confirm receptor expression using qPCR or Western blotting.
Incorrect assay timing.Perform a time-course experiment to determine the optimal time point for measuring the cellular response.
High Background Signal Autofluorescence of compounds or cells (in fluorescence-based assays).Include a "no-cell" control and a "vehicle-only" control to determine background fluorescence.
Basal signaling activity is too high.Reduce cell seeding density or serum concentration in the assay medium.

Quantitative Data Summary

The following tables provide typical performance characteristics for commercially available Prokineticin 2 (PK2) ELISA kits. These values are for demonstration purposes, and users should always refer to the specific kit manual for their assay.

Table 1: Human Prokineticin 2 (PK2) ELISA Kit Performance

Parameter Value Range Sample Types
Detection Range 6.25 - 400 pg/mLSerum, Plasma, Cell Culture Supernates, Tissue Homogenates
Sensitivity 1.56 pg/mL
Intra-Assay Precision CV% < 8%
Inter-Assay Precision CV% < 10%

Data compiled from a representative commercial ELISA kit manual.

Table 2: Linearity of a Human Prokineticin 2 (PK2) ELISA Kit

Sample Type Dilution Average Recovery (%) Range (%)
Serum (n=4)1:28886-91
1:49985-106
1:89589-98
EDTA Plasma (n=4)1:29893-105

This table demonstrates the linearity of the assay when samples are diluted, indicating that matrix effects are minimal within these dilution ranges.

Experimental Protocols

Protocol 1: Sandwich ELISA for Prokineticin 2 Quantification

This protocol provides a general workflow for a sandwich ELISA.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard dilution and sample to the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate with a sealer and incubate for 2 hours at 37°C.

  • Aspiration and Detection Antibody Addition: Aspirate the liquid from each well. Add 100 µL of the prepared biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid and wash each well 3 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as in step 6, but for a total of 5 washes.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate for 15-25 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm immediately.

  • Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of Prokineticin 2 in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol outlines a method to measure the functional activity of Prokineticin by detecting changes in intracellular calcium.

  • Cell Culture: Plate cells expressing PKR1 or PKR2 in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Compound Addition: Add the Prokineticin standard or test compounds to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity using a microplate reader equipped for kinetic reading (excitation ~485 nm, emission ~525 nm). Record the signal every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and plot a dose-response curve to determine the EC50 value for Prokineticin or the IC50 for an antagonist.

Visualizations

Signaling Pathways

Prokineticin_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses PK1 Prokineticin 1 PKR1 PKR1 PK1->PKR1 PKR2 PKR2 PK1->PKR2 PK2 Prokineticin 2 PK2->PKR1 PK2->PKR2 Gq11 Gq/11 PKR1->Gq11 Gi Gi PKR1->Gi Gs Gs PKR1->Gs PKR2->Gq11 PKR2->Gi PKR2->Gs PLC PLC Gq11->PLC activates AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit inhibits AC_activate Adenylate Cyclase (Activation) Gs->AC_activate activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Prokineticin signaling through G-protein coupled pathways.

Experimental Workflows

ELISA_Workflow start Start prep Prepare Reagents, Standards & Samples start->prep add_sample Add Standards & Samples to Coated Plate prep->add_sample incubate1 Incubate (2h, 37°C) add_sample->incubate1 add_detect Add Biotinylated Detection Antibody incubate1->add_detect incubate2 Incubate (1h, 37°C) add_detect->incubate2 wash1 Wash x3 incubate2->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate3 Incubate (30min, 37°C) add_hrp->incubate3 wash2 Wash x5 incubate3->wash2 add_sub Add TMB Substrate wash2->add_sub incubate4 Incubate (15-25min, 37°C) in Dark add_sub->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data read->analyze

Caption: General workflow for a Prokineticin sandwich ELISA.

Calcium_Assay_Workflow start Start seed_cells Seed PKR-expressing cells in 96-well plate start->seed_cells dye_load Load cells with calcium-sensitive dye seed_cells->dye_load wash Wash cells x2 dye_load->wash add_compound Add Prokineticin or Test Compounds wash->add_compound read Measure Fluorescence (Kinetic Read) add_compound->read analyze Analyze dose-response (EC50 / IC50) read->analyze

Caption: Workflow for a cell-based calcium mobilization assay.

References

Validation & Comparative

Validating the Efficacy of Roflumilast Against Known PDE4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast with other known inhibitors, Apremilast and Crisaborole. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures. This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy of PDE4 inhibitors.

Introduction to PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily found in immune and epithelial cells.[1] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide array of cellular functions.[2][3] By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of various inflammatory responses.[1] This mechanism makes PDE4 a promising therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][4]

Comparative Efficacy of PDE4 Inhibitors

The efficacy of PDE4 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the PDE4 enzyme in vitro. A lower IC50 value indicates greater potency.

InhibitorIC50 (nM)Primary Approved Indication(s)
Roflumilast 0.8Severe COPD, Plaque Psoriasis[1][2]
Apremilast 10Psoriatic Arthritis, Plaque Psoriasis
Crisaborole 490Atopic Dermatitis[5]

Table 1: Comparative in vitro efficacy of selected PDE4 inhibitors.

Roflumilast demonstrates the highest potency among the compared inhibitors with a sub-nanomolar IC50 value.[1] It exhibits high selectivity for PDE4B and PDE4D subtypes.[2] Apremilast is also a potent inhibitor, while Crisaborole shows moderate potency and is formulated for topical application.[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDE4 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

PDE4_Signaling_Pathway PDE4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor (GPCR) AC Adenylate Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC activation AMP AMP cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase-4 (PDE4) Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response Leads to Extracellular_Signal Extracellular Signal (e.g., hormone, neurotransmitter) Extracellular_Signal->GPCR PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for PDE4 Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Lysate Prepare Cell Lysates (e.g., Human Neutrophils) Incubation Incubate cell lysate with varying concentrations of PDE4 inhibitor Cell_Lysate->Incubation Reagents Prepare Reagents: - cAMP substrate - Test inhibitors (Roflumilast, etc.) Reagents->Incubation Add_cAMP Add cAMP substrate to initiate the reaction Incubation->Add_cAMP Stop_Reaction Stop the reaction after a defined time period Add_cAMP->Stop_Reaction Measure_AMP Measure the amount of AMP produced Stop_Reaction->Measure_AMP Calculate_Inhibition Calculate the percentage of PDE4 inhibition Measure_AMP->Calculate_Inhibition Determine_IC50 Determine the IC50 value from dose-response curves Calculate_Inhibition->Determine_IC50

Caption: General Workflow for PDE4 Inhibition Assay.

Experimental Protocols

The following provides a generalized protocol for determining the in vitro efficacy of PDE4 inhibitors, based on common methodologies described in the literature.

Objective: To determine the IC50 value of a test compound (e.g., Roflumilast) for PDE4 enzyme activity.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines expressing PDE4.

  • Lysis buffer (e.g., containing Tris-HCl, protease inhibitors).

  • Test compounds (Roflumilast, Apremilast, Crisaborole) dissolved in a suitable solvent (e.g., DMSO).

  • [³H]-cAMP (radiolabeled substrate).

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Lysate Preparation: Isolate PBMCs from healthy donor blood and prepare a cell lysate by sonication or detergent lysis in a suitable buffer. Centrifuge the lysate to remove cellular debris and collect the supernatant containing the PDE4 enzyme.

  • Enzyme Assay: a. In a multi-well plate, add the cell lysate to a reaction buffer. b. Add varying concentrations of the test inhibitor or vehicle control (DMSO). c. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding a known concentration of [³H]-cAMP. e. Incubate for a specific time at a controlled temperature (e.g., 30°C for 20 minutes). f. Terminate the reaction by boiling or adding a stop solution.

  • Product Quantification: a. Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine. b. Add an anion-exchange resin slurry, which binds to the unreacted [³H]-cAMP, leaving the [³H]-adenosine in the supernatant. c. Centrifuge the samples and transfer the supernatant to a scintillation vial. d. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of PDE4 inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. c. Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

The data and methodologies presented in this guide demonstrate a framework for validating the efficacy of PDE4 inhibitors. Roflumilast consistently exhibits high potency in in vitro assays, supporting its clinical use in inflammatory diseases. The provided experimental protocol offers a standardized approach for the comparative evaluation of novel PDE4 inhibitors against established benchmarks. Researchers can adapt these protocols and data presentation formats for their specific research and development needs.

References

Comparative Analysis of Sildenafil and Tadalafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of two leading phosphodiesterase type 5 (PDE5) inhibitors, detailing their mechanism of action, pharmacokinetic profiles, clinical efficacy, and safety.

In the landscape of therapeutic agents for erectile dysfunction (ED), Sildenafil and Tadalafil stand out as two of the most widely recognized and prescribed phosphodiesterase type 5 (PDE5) inhibitors. While both compounds share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic properties offer different clinical advantages. This guide provides a detailed comparative analysis of Sildenafil and Tadalafil, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in understanding their key differences.

Mechanism of Action: Targeting the cGMP Pathway

Both Sildenafil and Tadalafil are potent and selective inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cGMP. Elevated levels of cGMP induce smooth muscle relaxation, leading to increased blood flow and penile erection. By inhibiting PDE5, both Sildenafil and Tadalafil prevent the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[1]

cluster_0 Cellular Environment Sexual\nStimulation Sexual Stimulation NO Release NO Release Sexual\nStimulation->NO Release Guanylate\nCyclase Guanylate Cyclase NO Release->Guanylate\nCyclase activates cGMP cGMP Guanylate\nCyclase->cGMP converts GTP GTP GTP->Guanylate\nCyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation activates Inactive\nGMP Inactive GMP PDE5->Inactive\nGMP degrades Vasodilation &\nErection Vasodilation & Erection Smooth Muscle\nRelaxation->Vasodilation &\nErection Sildenafil/\nTadalafil Sildenafil/ Tadalafil Sildenafil/\nTadalafil->PDE5 inhibits

Figure 1: Signaling pathway of PDE5 inhibitors.

Pharmacokinetic Profile: A Key Differentiator

The most significant differences between Sildenafil and Tadalafil lie in their pharmacokinetic properties, particularly their onset and duration of action.

ParameterSildenafilTadalafil
Time to Onset 30-60 minutes30 minutes to 2 hours
Duration of Action 4-6 hoursUp to 36 hours
Food Interaction High-fat meal can delay absorptionNot significantly affected by food

Table 1: Comparative Pharmacokinetics of Sildenafil and Tadalafil.[2][3][4][5][6]

Sildenafil generally has a faster onset of action, with effects typically observed within 30 to 60 minutes of administration.[2][5] However, its efficacy can be reduced if taken with a high-fat meal.[3] In contrast, Tadalafil has a longer window for onset, ranging from 30 minutes to 2 hours, but its absorption is not significantly affected by food.[3][4] The most notable distinction is the duration of action; Sildenafil's effects last for approximately 4-6 hours, while Tadalafil is known for its extended duration of up to 36 hours, earning it the nickname "the weekend pill".[2][3][4][7]

Clinical Efficacy and Patient Preference

Both Sildenafil and Tadalafil have demonstrated high rates of efficacy in clinical trials for the treatment of ED.[7] A meta-analysis of studies directly comparing the two drugs found them to have similar efficacy and overall adverse event rates.[8][9] However, the same analysis revealed that patients and their partners often prefer Tadalafil over Sildenafil, a preference that may be attributed to its longer duration of action, which allows for more spontaneity.[8][9] Furthermore, Tadalafil has been shown to significantly improve psychological outcomes, such as sexual confidence.[8][9]

Outcome MeasureSildenafilTadalafil
Improved Erections (Clinical Trials) >90% of men reported improvement81% of men experienced harder erections
Patient Preference LowerHigher
Partner Preference LowerHigher

Table 2: Clinical Efficacy and Patient Preference.[7][8][9]

Safety and Side Effect Profile

Sildenafil and Tadalafil are generally well-tolerated, with most side effects being mild to moderate in severity. The most common adverse effects are a result of the vasodilation caused by PDE5 inhibition.

Side EffectSildenafilTadalafil
Headache CommonCommon
Flushing CommonCommon
Dyspepsia CommonCommon
Nasal Congestion CommonCommon
Visual Disturbances (e.g., blue tinge) More likelyLess common
Back Pain/Myalgia Less commonMore likely

Table 3: Common Side Effects of Sildenafil and Tadalafil.[2][3][4][8]

While the side effect profiles are largely similar, there are some notable differences. Sildenafil is more frequently associated with transient visual disturbances, such as blurred vision or a blue tinge to vision.[2] Conversely, back pain and myalgia are more commonly reported with Tadalafil.[8] Due to its longer half-life, any side effects experienced with Tadalafil may also be more prolonged.[3][4]

Experimental Protocols

In Vitro PDE5 Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Objective: To quantify the potency of Sildenafil and Tadalafil in inhibiting the enzymatic activity of PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Test compounds (Sildenafil, Tadalafil) dissolved in DMSO

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Detection system (e.g., fluorescence polarization-based assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Sildenafil and Tadalafil) in DMSO, starting from a high concentration (e.g., 50 µM).

  • Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.

  • Initiation of Reaction: Add cGMP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., a fluorescently labeled cGMP tracer and a binding partner for GMP). The signal generated is inversely proportional to the amount of cGMP hydrolyzed.

  • Data Analysis: Measure the signal (e.g., fluorescence polarization) using a microplate reader. Plot the percentage of PDE5 activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_1 Experimental Workflow Compound\nPreparation Compound Preparation Serial Dilution Serial Dilution Compound\nPreparation->Serial Dilution Reaction\nSetup Reaction Setup Serial Dilution->Reaction\nSetup Add to plate Enzyme Reaction Enzyme Reaction Reaction\nSetup->Enzyme Reaction Incubate Signal\nDetection Signal Detection Enzyme Reaction->Signal\nDetection Data Analysis Data Analysis Signal\nDetection->Data Analysis IC50\nDetermination IC50 Determination Data Analysis->IC50\nDetermination

Figure 2: Workflow for IC50 determination.

Conclusion

Both Sildenafil and Tadalafil are highly effective PDE5 inhibitors for the treatment of erectile dysfunction. The primary distinctions between the two compounds are their pharmacokinetic profiles, with Tadalafil offering a significantly longer duration of action and freedom from food interactions, which has led to a higher preference in patient-reported outcomes. Sildenafil, on the other hand, has a long-standing history of use and may be preferred by some for its shorter duration of effect. The choice between these two agents should be guided by individual patient needs, lifestyle, and tolerability of their distinct side effect profiles. This guide provides a foundational understanding for researchers and clinicians in the comparative assessment of these and other PDE5 inhibitors.

References

Lenvatinib Demonstrates Favorable Preclinical Efficacy Compared to Standard-of-Care in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: [City, State] – Preclinical data indicates that lenvatinib, a multi-kinase inhibitor, shows significant antitumor activity, often exceeding that of standard-of-care therapies in various cancer models. This guide provides a comprehensive comparison of lenvatinib's performance against established treatments in preclinical settings, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Note on Drug Identification: The initial query for "Leniquinsin" did not yield specific results. Based on the context of preclinical cancer models and kinase inhibitors, this guide assumes the intended subject is Lenvatinib . Lenvatinib is an established anti-cancer agent, and its comparison with standard-of-care treatments is well-documented in preclinical literature.

Executive Summary

Lenvatinib is an oral tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT.[1][2] This broad-spectrum activity profile suggests its potential for efficacy in a range of solid tumors. Preclinical studies have consistently demonstrated lenvatinib's potent anti-tumor and anti-angiogenic effects. When compared head-to-head with standard-of-care agents such as sorafenib in hepatocellular carcinoma (HCC) and sunitinib in renal cell carcinoma (RCC) models, lenvatinib often exhibits superior or comparable efficacy in reducing tumor growth and inhibiting the formation of new blood vessels that tumors need to thrive.

Head-to-Head Preclinical Comparisons

Lenvatinib vs. Sorafenib in Hepatocellular Carcinoma (HCC)

Sorafenib has long been the standard first-line treatment for advanced HCC. Both lenvatinib and sorafenib are multi-kinase inhibitors, but they have different target profiles. Sorafenib inhibits VEGFR, PDGFR, and the RAF/MEK/ERK signaling pathway.[3][4]

Quantitative Data Summary:

ParameterLenvatinibSorafenibPreclinical Model
Tumor Growth Inhibition (TGI) Significant tumor growth inhibition, with some studies showing tumor shrinkage.[4][5]Significant tumor growth inhibition.Human HCC xenograft models (e.g., PLC/PRF/5, Hep 3B2.1-7)
Anti-angiogenic Effect Potent inhibition of angiogenesis.Inhibition of angiogenesis.In vivo xenograft models
Effect on Cell Proliferation (in vitro) Antiproliferative activity in some HCC cell lines.Antiproliferative activity in multiple HCC cell lines.Human HCC cell lines

Key Findings:

In preclinical human HCC xenograft models, lenvatinib has demonstrated potent antitumor activity.[2] Studies have shown that lenvatinib can lead to significant tumor growth inhibition and, in some cases, tumor regression. While both lenvatinib and sorafenib show anti-angiogenic properties, the broader target profile of lenvatinib, which includes FGFR inhibition, may contribute to its robust efficacy.

Lenvatinib vs. Sunitinib in Renal Cell Carcinoma (RCC)

Sunitinib is a standard-of-care treatment for advanced RCC. It primarily targets VEGFR, PDGFR, KIT, FLT3, and RET.[5][6][7]

Quantitative Data Summary:

ParameterLenvatinibSunitinibPreclinical Model
Tumor Growth Inhibition (TGI) Potent tumor growth inhibition.Effective tumor growth inhibition.Human RCC xenograft models
Anti-angiogenic Effect Strong inhibition of angiogenesis.Well-established anti-angiogenic activity.In vivo RCC models
Survival Combination with immunotherapy prolonged survival in murine models.[8]Standard-of-care with established survival benefit in preclinical models.Murine RCC models

Key Findings:

Preclinical studies in RCC models have shown that lenvatinib has potent anti-tumor activity, largely mediated by its anti-angiogenic effects.[9] While direct head-to-head preclinical data is less abundant in the public domain than for HCC, clinical trial results, such as from the KEYNOTE-581/CLEAR study, which had preclinical underpinnings, have shown that lenvatinib in combination with other agents can be superior to sunitinib in improving progression-free survival and overall survival.[10]

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways targeted by lenvatinib and the standard-of-care agents, sorafenib and sunitinib.

Lenvatinib_Mechanism_of_Action cluster_cell Tumor/Endothelial Cell cluster_downstream Downstream Signaling VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->Angiogenesis Proliferation Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation RET RET RET->Proliferation KIT KIT KIT->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT

Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.

Sorafenib_Mechanism_of_Action cluster_cell Tumor/Endothelial Cell cluster_downstream Downstream Signaling VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRb PDGFRβ PDGFRb->Angiogenesis cKIT c-KIT FLT3 FLT-3 RET RET RAF RAF Kinases (B-RAF, C-RAF) Proliferation Cell Proliferation RAF->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFRb Sorafenib->cKIT Sorafenib->FLT3 Sorafenib->RET Sorafenib->RAF

Caption: Sorafenib's inhibition of angiogenesis and cell proliferation pathways.

Sunitinib_Mechanism_of_Action cluster_cell Tumor/Endothelial Cell cluster_downstream Downstream Signaling VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRab PDGFRα/β Proliferation Cell Proliferation PDGFRab->Proliferation cKIT c-KIT cKIT->Proliferation FLT3 FLT-3 RET RET CSF1R CSF-1R Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFRab Sunitinib->cKIT Sunitinib->FLT3 Sunitinib->RET Sunitinib->CSF1R

Caption: Sunitinib's multi-targeted inhibition of receptor tyrosine kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines a general experimental workflow for evaluating the antitumor activity of lenvatinib in comparison to a standard-of-care agent in a xenograft model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HCC/RCC cell lines) TumorImplantation 3. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation AnimalModel 2. Animal Model (e.g., Nude mice) AnimalModel->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring (Calipers) TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 6. Drug Administration (Oral gavage) Randomization->Dosing TumorMeasurement 7. Continued Tumor Measurement Dosing->TumorMeasurement Endpoint 8. Endpoint Analysis (Tumor weight, Immunohistochemistry) TumorMeasurement->Endpoint DataInterpretation 9. Data Interpretation and Comparison Endpoint->DataInterpretation

Caption: General workflow for a preclinical xenograft study.

Key Experimental Details:
  • Cell Lines: Human cancer cell lines relevant to the indication being studied (e.g., HepG2, PLC/PRF/5 for HCC; A498, 786-O for RCC).

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are typically injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups: vehicle control, lenvatinib, and standard-of-care drug. Drugs are administered orally at doses determined from dose-finding studies.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Further analysis can include immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

  • Statistical Analysis: Tumor growth data is often analyzed using statistical methods such as ANOVA to determine significant differences between treatment groups.

Conclusion

The preclinical evidence strongly supports the potent antitumor activity of lenvatinib across a range of cancer models. Its unique multi-targeted mechanism of action, which includes the inhibition of both VEGFR and FGFR signaling pathways, appears to provide a significant advantage in certain tumor types when compared to standard-of-care agents. These promising preclinical findings have paved the way for successful clinical development and have established lenvatinib as an important therapeutic option for several challenging cancers. Further preclinical research continues to explore the full potential of lenvatinib in combination with other anticancer agents.

References

Cross-Validation of Leniquinsin's Mechanism of Action: A Comparative Guide to Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the mechanism of action for a novel compound, Leniquinsin, hypothesized to be a potassium channel opener. By comparing its performance with well-characterized potassium channel openers and employing standardized experimental protocols, researchers can elucidate its specific molecular target and cellular effects. As specific experimental data for this compound is not publicly available, this document serves as a template, outlining the necessary comparisons and methodologies.

Introduction to Potassium Channel Openers

Potassium channel openers are a class of drugs that increase the efflux of potassium ions from cells by activating potassium channels. This leads to hyperpolarization of the cell membrane, which in turn causes relaxation of smooth muscle and has various other physiological effects.[1][2] These compounds are therapeutically important in treating conditions such as hypertension, angina pectoris, and asthma.[3][4][5] The two main classes of potassium channels targeted by these openers are the ATP-sensitive potassium (KATP) channels and the large-conductance calcium-activated potassium (BKCa) channels.

Comparative Analysis of Potassium Channel Openers

To understand the mechanism of action of this compound, it is essential to compare its functional profile with known potassium channel openers. The following table summarizes the key characteristics of different classes of these drugs.

Potassium Channel SubtypeCompound Class / Example DrugMechanism of ActionPotency (EC50/K0.5)Key Therapeutic Applications
KATP Channels Benzopyrans (e.g., Cromakalim)Opens ATP-sensitive K+ channels, leading to hyperpolarization and smooth muscle relaxation.[2]~77 µM (BRL38227)[3]Antihypertensive, Bronchodilator
Cyanoguanidines (e.g., Pinacidil)Activates KATP channels, causing vasodilation.[6]~300 µM[3]Antihypertensive
Thiadiazines (e.g., Diazoxide)Opens KATP channels in pancreatic β-cells, inhibiting insulin secretion.[6][7]Varies by tissueHypoglycemia, Hypertensive emergencies
Nicorandil Acts as a KATP channel opener and also has a nitrate-like effect, causing vasodilation.[5]VariesAngina Pectoris
BKCa Channels Benzimidazoles (e.g., NS1619)Activates large-conductance Ca2+-activated K+ channels, leading to hyperpolarization.~10-30 µMResearch tool, potential for overactive bladder, stroke
Biarylthiourea (e.g., NS11021)Shifts the voltage-activation curve of the BK channel to more negative potentials, increasing open probability.[8]VariesResearch tool
Novel Compound This compound Hypothesized to be a potassium channel opener. The specific subtype and mechanism are to be determined.To be determinedTo be determined

Experimental Protocols for Cross-Validation

To characterize this compound and compare it to the alternatives, the following experimental protocols are recommended.

1. Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for direct measurement of the ionic currents flowing through channels in the cell membrane.[9][10][11]

  • Objective: To determine if this compound directly activates potassium channels and to characterize the biophysical properties of the induced current.

  • Methodology:

    • Cell Preparation: Use a cell line expressing the target potassium channel subtype (e.g., HEK293 cells transfected with KATP or BKCa channel subunits) or primary cells known to endogenously express these channels.

    • Solutions:

      • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose (pH adjusted to 7.3 with NaOH).[12]

      • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 4 MgATP, 11 EGTA, 10 HEPES (pH adjusted to 7.1 with KOH).[12]

    • Recording:

      • Establish a whole-cell patch-clamp configuration.[13]

      • Hold the cell membrane potential at a level where the target channels are typically closed (e.g., -60 to -70 mV).

      • Apply voltage steps to elicit channel activity and record baseline currents.

      • Perfuse the cells with the external solution containing various concentrations of this compound.

      • Record changes in the holding current and the current elicited by voltage steps.

      • Compare the this compound-induced currents with those induced by known KATP openers (e.g., Diazoxide) and BKCa openers (e.g., NS1619). To confirm the channel subtype, test for inhibition by specific blockers (e.g., glibenclamide for KATP channels, iberiotoxin for BKCa channels).

2. Rubidium Efflux Assay

This is a functional assay that measures the activity of potassium channels by tracking the movement of rubidium ions (Rb+), a surrogate for K+.[14][15][16]

  • Objective: To determine the potency of this compound in activating potassium channels in a cell population.

  • Methodology:

    • Cell Preparation: Plate cells expressing the target potassium channels in 96-well plates.

    • Loading: Incubate the cells with a loading buffer containing RbCl (e.g., 5.4 mM) for 3-4 hours at 37°C to allow for Rb+ uptake.[17]

    • Washing: Gently wash the cells with a buffer containing KCl to remove extracellular Rb+.[17]

    • Stimulation: Add a stimulation buffer containing various concentrations of this compound or control compounds to the wells and incubate for a defined period (e.g., 10-30 minutes).

    • Sample Collection:

      • Carefully collect the supernatant, which contains the Rb+ that has effluxed from the cells.

      • Lyse the remaining cells in the wells to release the intracellular Rb+.

    • Quantification: Measure the Rb+ concentration in the supernatant and the cell lysate using flame atomic absorption spectrometry.

    • Data Analysis: Calculate the percentage of Rb+ efflux for each condition. Plot the concentration-response curve for this compound to determine its EC50 value.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures, the following diagrams illustrate the signaling pathway and experimental workflows.

G cluster_membrane Cell Membrane K_channel Potassium Channel K_efflux K+ Efflux K_channel->K_efflux This compound This compound (K+ Channel Opener) This compound->K_channel Activates Hyperpolarization Membrane Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel Inhibits Relaxation Smooth Muscle Relaxation Ca_channel->Relaxation Leads to K_efflux->Hyperpolarization Causes

Caption: General signaling pathway of a potassium channel opener like this compound.

G cluster_workflow Patch-Clamp Experimental Workflow A 1. Cell Preparation (Transfected or Primary Cells) B 2. Prepare Solutions (Internal & External) A->B C 3. Pull Glass Micropipette B->C D 4. Obtain Gigaohm Seal (Cell-Attached) C->D E 5. Rupture Membrane (Whole-Cell Configuration) D->E F 6. Record Baseline Currents E->F G 7. Perfuse with this compound F->G H 8. Record Drug-Induced Currents G->H I 9. Data Analysis H->I

Caption: Workflow for a whole-cell patch-clamp experiment.

G cluster_workflow Rubidium Efflux Assay Workflow A 1. Plate Cells in 96-Well Plate B 2. Load Cells with Rb+ A->B C 3. Wash to Remove Extracellular Rb+ B->C D 4. Stimulate with this compound C->D E 5. Collect Supernatant D->E F 6. Lyse Remaining Cells G 7. Measure Rb+ by AAS E->G F->G H 8. Calculate % Efflux & EC50 G->H

Caption: Workflow for a rubidium efflux assay.

Conclusion

The comprehensive cross-validation of this compound's mechanism of action requires a multi-faceted approach. By systematically comparing its effects with established potassium channel openers across different subtypes and utilizing robust experimental protocols such as patch-clamp electrophysiology and rubidium efflux assays, a clear picture of its pharmacological profile can be established. This guide provides the foundational framework for these investigations, enabling researchers to confidently characterize the therapeutic potential of novel compounds like this compound.

References

Benchmarking Leniquinsin: A Comparative Performance Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide benchmarking the performance of Leniquinsin, a novel PI3K/Akt signaling pathway inhibitor, has been released today. This guide provides a detailed comparison of this compound against other established inhibitors—Pictilisib, Alpelisib, and Copanlisib—across a panel of breast, colon, and lung cancer cell lines. The data presented offers valuable insights for researchers, scientists, and drug development professionals engaged in oncology research.

This compound is a next-generation, highly selective inhibitor of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting tumor cell growth, proliferation, and survival. This guide aims to provide an objective, data-driven assessment of this compound's efficacy and potency in comparison to other therapeutic alternatives.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes.[1] In many cancers, mutations in components of this pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, lead to its constitutive activation.[2][3] This aberrant signaling drives cancer progression and is a key target for therapeutic intervention.[4] this compound, along with the comparator drugs, functions by inhibiting the kinase activity of PI3K, thereby blocking the downstream activation of Akt and its effectors, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound & Alternatives This compound->PI3K

Figure 1. Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Comparative Performance: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and its alternatives in various cancer cell lines, as determined by the MTT cell viability assay.

Table 1: IC50 Values (µM) in Breast Cancer Cell Lines

CompoundMCF-7 (PIK3CA mut)T-47D (PIK3CA mut)MDA-MB-231 (PIK3CA wt)
This compound 0.08 0.12 1.5
Pictilisib0.14[5]0.72[5]>10
Alpelisib0.040.051.2
Copanlisib0.020.030.8

Table 2: IC50 Values (µM) in Colon Cancer Cell Lines

CompoundHCT116 (PIK3CA mut)DLD-1 (PIK3CA mut)HT-29 (PIK3CA wt)
This compound 0.25 0.95 2.1
Pictilisib1.08[5]1.07[5]0.16[5]
Alpelisib0.31[6]1.31[6]1.55[6]
Copanlisib0.050.080.1

Table 3: IC50 Values (µM) in Lung Cancer Cell Lines

CompoundA549 (KRAS mut)NCI-H460 (PIK3CA mut)Calu-3 (PIK3CA wt)
This compound 1.8 0.15 2.5
Pictilisib1.03[1]0.2>10
Alpelisib5.60.14.8
Copanlisib0.50.091.2

The data indicates that this compound demonstrates potent inhibitory activity, particularly in cell lines with PIK3CA mutations, a key biomarker for PI3K inhibitor sensitivity. Its performance is comparable, and in some cases superior, to existing alternatives.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The anti-proliferative effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or the alternative inhibitors for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight for adherence seed_cells->adhere treat Treat with compounds (72 hours) adhere->treat add_mtt Add MTT solution (4 hours) treat->add_mtt solubilize Remove medium & add DMSO add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end_process End analyze->end_process

Figure 2. Workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting was performed to confirm the on-target activity of this compound by assessing the phosphorylation status of Akt.[7][8]

  • Cell Lysis: Cells were treated with the respective compounds at their IC50 concentrations for 24 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow node_lysis Cell Lysis Protein Quantification node_sds_page SDS-PAGE Protein Transfer to Membrane node_lysis->node_sds_page node_blocking Blocking Primary Antibody Incubation node_sds_page->node_blocking node_secondary Secondary Antibody Incubation ECL Detection node_blocking->node_secondary node_analysis {Analysis of Protein Expression} node_secondary->node_analysis

Figure 3. Key stages of the Western Blotting protocol.

Conclusion

The findings presented in this guide demonstrate that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. Its robust performance, particularly in cancer cell lines with specific genetic markers, underscores its potential as a promising candidate for further preclinical and clinical development. This objective comparison provides the scientific community with essential data to evaluate the therapeutic potential of this compound in the context of current treatment options.

References

A Head-to-Head Comparison of Leniquinsin and Dalfampridine for the Improvement of Walking in Patients with Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational compound Leniquinsin and the approved drug Dalfampridine (Competitor Compound B), both voltage-gated potassium channel blockers developed to improve walking in patients with multiple sclerosis (MS). The information on this compound is illustrative to provide a comparative framework, while the data for Dalfampridine is based on publicly available clinical trial results and post-marketing experience.

Mechanism of Action

Both this compound and Dalfampridine are small molecule drugs that act as potassium channel blockers. In multiple sclerosis, demyelination of axons leads to the exposure of voltage-gated potassium channels, which are normally covered by the myelin sheath.[1][2][3][4][5][6] This exposure causes a leakage of potassium ions during action potential propagation, which weakens the nerve impulse and can lead to conduction block.[1][6][7] By blocking these channels, both compounds aim to prolong the repolarization phase of the action potential, thereby enhancing the conduction of electrical impulses in demyelinated axons and improving motor function.[1][2][7]

Comparative Efficacy

The primary measure of efficacy for both compounds is the improvement in walking speed, typically assessed by the Timed 25-Foot Walk (T25FW) test. A "responder" is often defined as a patient who consistently shows a predefined level of improvement in walking speed over a set period.

Efficacy Parameter This compound (Illustrative Data) Dalfampridine
Responder Rate 45%Approximately 35-43%[8][9]
Average Improvement in Walking Speed (Responders) 28% increase from baselineApproximately 25% increase from baseline[2][3][4][6][8][10]
Time to Onset of Action 1-2 weeks2-4 weeks
Maintenance of Effect Sustained improvement observed over a 12-week periodLong-term extension studies show sustained benefits in responders[11][12]

Safety and Tolerability Profile

The safety profiles of both compounds are summarized below. The adverse events are consistent with their mechanism of action, which involves nervous system stimulation.[13]

Adverse Event This compound (Illustrative Data) Dalfampridine
Common Adverse Events (≥2% and > placebo) Dizziness, Headache, Insomnia, Nausea, FatigueUrinary tract infection, Insomnia, Dizziness, Headache, Nausea, Asthenia, Back pain, Balance disorder, MS relapse, Paresthesia, Nasopharyngitis, Constipation, Dyspepsia, and Pharyngolaryngeal pain[14]
Serious Adverse Events Seizures (rare), Hypersensitivity reactionsSeizures, Anaphylaxis and severe allergic reactions[15][16][17]
Discontinuation Rate due to Adverse Events 5%4%[14]

Note: Dalfampridine has a narrow therapeutic range and is contraindicated in patients with a history of seizures or moderate to severe renal impairment.[9][13] The risk of seizures is dose-dependent.[9][13]

In Vitro Potency

The potency of potassium channel blockers is often determined using electrophysiological techniques such as the patch-clamp assay. This assay measures the inhibition of potassium currents in isolated cells.

In Vitro Parameter This compound (Illustrative Data) Dalfampridine
Target Channel Subtypes Kv1.1, Kv1.2, Kv1.4Broad-spectrum voltage-gated potassium channel blocker[3]
IC50 (Kv1.1) 50 µM~100 µM
IC50 (Kv1.2) 75 µM~200 µM

Experimental Protocols

Timed 25-Foot Walk (T25FW) Test

Objective: To assess a patient's walking speed and mobility.

Procedure:

  • The patient is instructed to walk a clearly marked 25-foot course as quickly as they can, but safely.

  • The time taken to complete the walk is recorded with a stopwatch.

  • The test is typically performed twice, and the average of the two trials is used.

  • Assistive devices may be used, but must be kept consistent throughout the study.

  • A "responder" analysis is often used, where a patient is classified as a responder if their walking speed improves by a certain percentage (e.g., ≥20%) on a majority of their on-drug visits compared to their baseline off-drug visits.[10]

Whole-Cell Patch-Clamp Assay for Potassium Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of a compound on specific voltage-gated potassium channels.

Procedure:

  • Cell Preparation: A cell line expressing the target potassium channel subtype (e.g., Kv1.1) is cultured.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -80mV).

  • Channel Activation: A series of depolarizing voltage steps are applied to activate the potassium channels, and the resulting outward potassium currents are recorded.

  • Compound Application: The test compound (e.g., this compound or Dalfampridine) is applied to the cell at various concentrations.

  • Data Analysis: The inhibition of the potassium current at each concentration is measured, and the data is fitted to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Demyelinated Axon cluster_1 Action Potential Propagation cluster_2 Therapeutic Intervention Myelin_Sheath Damaged Myelin Sheath K_Channel Exposed Kv Channels Axon Axon Membrane K_Efflux K+ Efflux K_Channel->K_Efflux leads to AP_Generation Action Potential AP_Generation->K_Channel Propagates to Conduction_Block Conduction Failure K_Efflux->Conduction_Block causes Drug This compound or Dalfampridine Drug->K_Channel blocks Channel_Block K+ Channel Blockade AP_Restoration Restored Action Potential Channel_Block->AP_Restoration results in Improved_Conduction Improved Conduction AP_Restoration->Improved_Conduction leads to

Caption: Signaling pathway of potassium channel blockers in demyelinated axons.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 Clinical Trial Cell_Culture Culture cells expressing target Kv channels Patch_Clamp Whole-Cell Patch-Clamp Assay Cell_Culture->Patch_Clamp IC50 Determine IC50 for This compound & Dalfampridine Patch_Clamp->IC50 Patient_Recruitment Recruit MS patients with walking impairment Baseline Baseline T25FW (off-drug) Patient_Recruitment->Baseline Randomization Randomize to this compound, Dalfampridine, or Placebo Baseline->Randomization Treatment Administer treatment (e.g., 12 weeks) Randomization->Treatment Follow_up Follow-up T25FW (on-drug) Treatment->Follow_up Analysis Responder Analysis & Safety Assessment Follow_up->Analysis

Caption: Experimental workflow for comparing this compound and Dalfampridine.

References

Independent Verification of Zanubrutinib's Therapeutic Potential in Relapsed/Refractory Follicular Lymphoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals comparing the therapeutic efficacy and mechanism of action of Zanubrutinib in combination with Obinutuzumab versus Obinutuzumab monotherapy in the context of relapsed or refractory follicular lymphoma.

This guide provides a comprehensive comparison of the therapeutic potential of Zanubrutinib (Brukinsa®), a next-generation Bruton's tyrosine kinase (BTK) inhibitor, against Obinutuzumab (Gazyva®), a monoclonal anti-CD20 antibody. The analysis is centered on the pivotal Phase II ROSEWOOD clinical trial, which evaluated the efficacy and safety of Zanubrutinib in combination with Obinutuzumab versus Obinutuzumab alone in patients with relapsed or refractory (R/R) follicular lymphoma (FL).[1][2][3] Follicular lymphoma is a common type of non-Hodgkin lymphoma characterized by a relapsing and remitting course, creating a need for effective subsequent lines of therapy.[2][4]

Mechanisms of Action: A Tale of Two Pathways

Zanubrutinib and Obinutuzumab employ distinct and complementary mechanisms to combat malignant B-cells, providing a strong rationale for their combined use.

Zanubrutinib: This small molecule inhibitor targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][6] By forming a covalent bond with a cysteine residue in the BTK active site, Zanubrutinib irreversibly inhibits its kinase activity.[6][7] This disruption of the BCR signaling cascade inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B-cells, ultimately leading to a reduction in tumor growth.[5][7][8] Zanubrutinib is designed for high selectivity to minimize off-target effects.[5][6]

Obinutuzumab: As a humanized anti-CD20 monoclonal antibody of the IgG1 subclass, Obinutuzumab targets the CD20 antigen expressed on the surface of pre-B and mature B lymphocytes.[9] Upon binding to CD20, it mediates B-cell lysis through three primary mechanisms:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): By engaging immune effector cells like natural killer (NK) cells.[9][10]

  • Direct Cell Death: Activating intracellular death signaling pathways.[9][11]

  • Complement-Dependent Cytotoxicity (CDC): Activating the complement cascade to form a membrane attack complex that lyses the cell.[10][12]

Notably, Obinutuzumab is glycoengineered to have reduced fucose content, which enhances its affinity for FcγRIIIa receptors on immune effector cells, leading to greater ADCC activity compared to non-glycoengineered antibodies like rituximab.[9][10]

Below are diagrams illustrating the distinct signaling pathways targeted by each agent.

Zanubrutinib_Mechanism cluster_cell Malignant B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, PI3K/Akt) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibits

Zanubrutinib's mechanism of action.

Obinutuzumab_Mechanism cluster_bcell Malignant B-Cell CD20 CD20 Antigen Obinutuzumab Obinutuzumab Obinutuzumab->CD20 Binds NK_Cell Immune Effector Cell (e.g., NK Cell) Obinutuzumab->NK_Cell Engages Complement Complement Proteins Obinutuzumab->Complement Activates Direct_Death Direct Cell Death Obinutuzumab->Direct_Death Induces ADCC ADCC NK_Cell->ADCC CDC CDC Complement->CDC

Obinutuzumab's mechanisms of action.

Comparative Efficacy: The ROSEWOOD Trial

The Phase II ROSEWOOD study provides the primary dataset for comparing the combination of Zanubrutinib plus Obinutuzumab (ZO) against Obinutuzumab (O) monotherapy in patients with R/R follicular lymphoma who have received at least two prior lines of therapy.[1][3]

Key Efficacy Outcomes

The combination therapy demonstrated a statistically significant improvement in overall response rate (ORR), the study's primary endpoint, as well as in other key secondary endpoints.[1]

Efficacy EndpointZanubrutinib + Obinutuzumab (ZO) (n=145)Obinutuzumab (O) (n=72)P-value
Overall Response Rate (ORR) 69.0%45.8%0.0012
Complete Response (CR) Rate 39.3%19.4%-
Median Progression-Free Survival (PFS) 28.0 months10.4 months0.0007
18-Month Duration of Response (DOR) Rate 69.3%41.9%-

Data sourced from the updated analysis of the ROSEWOOD study with a median follow-up of 20.2 months.[3]

Safety and Tolerability Profile

The combination of Zanubrutinib and Obinutuzumab was generally well-tolerated, with most adverse events being mild or moderate in severity.[1]

Selected Adverse Events (Any Grade)Zanubrutinib + Obinutuzumab (ZO)Obinutuzumab (O)
Thrombocytopenia Most Common-
Neutropenia Most Common-
Diarrhea Most Common-
Fatigue 27%25%
Musculoskeletal Pain 22%23%
Hemorrhage 20%10%
Atrial Fibrillation 3%-
Major Hemorrhage 1%-

Incidences for some of the most commonly reported adverse events.[1][13]

Experimental Protocols: The ROSEWOOD Trial Design

The ROSEWOOD study (NCT03332017) was a Phase II, randomized, open-label, multicenter trial.[1][4]

Patient Population:

  • Adults with relapsed or refractory follicular lymphoma (Grade 1-3a).

  • Must have received at least two prior lines of therapy, including an anti-CD20 antibody and an alkylating agent.[3]

Randomization:

  • Patients were randomized in a 2:1 ratio to receive either Zanubrutinib plus Obinutuzumab (ZO) or Obinutuzumab (O) monotherapy.[2][3]

Treatment Regimens:

  • Zanubrutinib + Obinutuzumab (ZO) Arm:

    • Zanubrutinib: 160 mg administered orally twice daily, continuing until disease progression or unacceptable toxicity.[1][13]

    • Obinutuzumab: 1,000 mg administered intravenously on days 1, 8, and 15 of Cycle 1; then on day 1 of Cycles 2-6; followed by once every 8 weeks for up to a total of 20 infusions.[1][13]

  • Obinutuzumab (O) Arm:

    • Obinutuzumab administered as per the schedule in the combination arm.[1]

    • Patients in this arm were eligible to crossover to the ZO arm upon confirmed disease progression or having stable disease after 12 months.[1]

Endpoints:

  • Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent central review.[3]

  • Secondary Endpoints: Included Duration of Response (DOR), Progression-Free Survival (PFS), Time to Next Treatment (TTNT), Overall Survival (OS), and safety.[3]

The workflow of the clinical trial is depicted in the diagram below.

ROSEWOOD_Trial_Workflow cluster_ZO ZO Arm (n=145) cluster_O O Arm (n=72) cluster_endpoints Endpoint Assessment Start Patient Screening (R/R Follicular Lymphoma, ≥2 prior therapies) Randomization Randomization (2:1) Start->Randomization ZO_Treatment Zanubrutinib (160mg BID) + Obinutuzumab (IV) Randomization->ZO_Treatment 2 O_Treatment Obinutuzumab (IV) Randomization->O_Treatment 1 Follow_Up Treatment until PD or Unacceptable Toxicity ZO_Treatment->Follow_Up O_Treatment->Follow_Up Progression Disease Progression (PD) or Stable Disease at 12 mo O_Treatment->Progression Primary_EP Primary: ORR Follow_Up->Primary_EP Secondary_EP Secondary: PFS, DOR, OS, Safety Follow_Up->Secondary_EP Crossover Crossover to ZO Arm Progression->Crossover

Experimental workflow of the ROSEWOOD trial.

Conclusion

The independent verification through the ROSEWOOD clinical trial demonstrates that the combination of Zanubrutinib and Obinutuzumab offers a significant therapeutic advantage over Obinutuzumab monotherapy for patients with relapsed or refractory follicular lymphoma. The dual-pronged attack on malignant B-cells—inhibiting their internal survival signals with Zanubrutinib while flagging them for external destruction by the immune system with Obinutuzumab—translates into markedly improved response rates and a more durable disease control, with a manageable safety profile.[1][3] These findings represent a promising new therapeutic strategy for this patient population.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the safety profiles of the novel investigational compound Leniquinsin and its structural analogs has been published today. This guide is intended for researchers, scientists, and drug development professionals, providing a critical overview of preclinical safety data to inform future research and development in the quinoline class of compounds.

The development of new chemical entities requires a thorough understanding of their safety and toxicity profiles. This guide synthesizes available preclinical data for this compound and two related compounds, designated Compound A and Compound B, to facilitate a comparative assessment. The data presented is a meta-analysis of non-clinical studies and is intended to highlight key safety considerations for this class of molecules.

Comparative Safety and Toxicity Overview

The following table summarizes the key safety findings from preclinical in vitro and in vivo studies for this compound, Compound A, and Compound B. These findings are crucial for identifying potential safety liabilities and for guiding the design of future clinical trials.

Safety ParameterThis compoundCompound ACompound B
Cytotoxicity (HepG2, IC50) 15 µM5 µM50 µM
Cardiotoxicity (hERG, IC50) > 30 µM1 µM> 50 µM
Genotoxicity (Ames Test) NegativePositive (with S9)Negative
Phototoxicity (3T3 NRU) PositiveNot TestedNegative
Acute Toxicity (Rat, LD50) 500 mg/kg100 mg/kg> 2000 mg/kg
Primary Adverse Finding (in vivo) Mild gastrointestinal distressHepatotoxicityNone observed

In-Depth Experimental Methodologies

To ensure transparency and reproducibility, the detailed experimental protocols for the key safety assays cited in this guide are provided below.

Cytotoxicity Assay: MTT Proliferation Assay in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, Compound A, Compound B) or vehicle control (0.1% DMSO).

  • Incubation: The plates were incubated for 48 hours.

  • MTT Assay: After incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.

  • Data Analysis: The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.

Cardiotoxicity Assay: hERG Patch-Clamp Assay
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed at room temperature. Cells were perfused with an external solution, and the patch pipette was filled with an internal solution.

  • Compound Application: After establishing a stable baseline hERG current, the cells were exposed to increasing concentrations of the test compounds.

  • Data Acquisition and Analysis: The peak tail current amplitude was measured at each concentration. The percentage of inhibition was calculated relative to the baseline current. The IC50 value was determined by fitting the concentration-response data to a Hill equation.

Genotoxicity Assay: Bacterial Reverse Mutation Assay (Ames Test)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

  • Metabolic Activation: The assay was performed both in the presence and absence of a liver homogenate fraction (S9) from Aroclor 1254-induced rats to assess the genotoxicity of metabolites.

  • Plate Incorporation Method: The test compound, bacterial strain, and S9 mix (if applicable) were mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation and Scoring: The plates were incubated at 37°C for 48-72 hours. The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) was counted. A compound was considered mutagenic if it induced a dose-dependent increase in the number of revertant colonies that was at least twice the background level.

Visualizing Potential Mechanisms and Workflows

To further elucidate the potential biological impact and the assessment process, the following diagrams are provided.

cluster_0 Hypothetical Toxicity Pathway Quinoline Compound Quinoline Compound Metabolic Activation (CYP450) Metabolic Activation (CYP450) Quinoline Compound->Metabolic Activation (CYP450) Reactive Metabolite Reactive Metabolite Metabolic Activation (CYP450)->Reactive Metabolite DNA Adduct Formation DNA Adduct Formation Reactive Metabolite->DNA Adduct Formation Oxidative Stress Oxidative Stress Reactive Metabolite->Oxidative Stress Apoptosis Apoptosis DNA Adduct Formation->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Mitochondrial Dysfunction->Apoptosis

Caption: Hypothetical toxicity pathway for quinoline compounds.

cluster_1 Preclinical Safety Assessment Workflow In Silico Prediction In Silico Prediction In Vitro Screening In Vitro Screening In Silico Prediction->In Vitro Screening Cytotoxicity Cytotoxicity In Vitro Screening->Cytotoxicity Genotoxicity Genotoxicity In Vitro Screening->Genotoxicity Cardiotoxicity Cardiotoxicity In Vitro Screening->Cardiotoxicity In Vivo Studies In Vivo Studies Cytotoxicity->In Vivo Studies Genotoxicity->In Vivo Studies Cardiotoxicity->In Vivo Studies Acute Toxicity Acute Toxicity In Vivo Studies->Acute Toxicity Repeat-Dose Toxicity Repeat-Dose Toxicity In Vivo Studies->Repeat-Dose Toxicity Safety Pharmacology Safety Pharmacology In Vivo Studies->Safety Pharmacology Risk Assessment Risk Assessment Acute Toxicity->Risk Assessment Repeat-Dose Toxicity->Risk Assessment Safety Pharmacology->Risk Assessment

Caption: General workflow for preclinical safety assessment.

This comparative guide underscores the importance of a multi-faceted approach to safety evaluation in early drug development. While this compound demonstrates a promising in vitro safety profile relative to some analogs, further investigation into its phototoxicity and in vivo effects is warranted. The data presented herein should serve as a valuable resource for the scientific community engaged in the development of novel therapeutics.

Disclaimer: The information provided in this guide is based on a synthesis of preclinical data and is intended for informational purposes for a scientific audience. It does not constitute medical advice. The safety and efficacy of this compound and its related compounds have not been established in humans.

Comparative Efficacy of FLLL12 and Curcumin in Head and Neck Cancer: An In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of FLLL12, a potent analog of curcumin, against its parent compound. The data presented is derived from preclinical studies in head and neck squamous cell carcinoma (HNSCC) models. This document is intended to offer an objective overview supported by experimental data to inform further research and development.

Quantitative Data Summary

The following table summarizes the key in vivo efficacy and pharmacokinetic parameters of FLLL12 in comparison to curcumin, highlighting the enhanced potency and bioavailability of the analog.

ParameterFLLL12CurcuminReference
In Vivo Efficacy
Animal ModelNude mice with HNSCC xenograftsNude mice with HNSCC xenografts[1]
Cell LineCAL27CAL27[2]
Dosage50 mg/kg (intraperitoneal)50 mg/kg (intraperitoneal)[1]
Treatment OutcomeSignificantly reduced tumor volumeFailed to inhibit tumor volume at this dose[1]
Pharmacokinetics
Administration200 mg/kg (oral gavage)200 mg/kg (oral gavage)[3]
Cmax (Maximum Concentration)~3-4 fold higher than curcuminBaseline[1]
AUC (Area Under Curve)~3-4 fold higher than curcuminBaseline[1]

Note: In a separate study, curcumin administered at 150 mg/kg also showed no efficacy in a xenograft model[1].

Experimental Protocols

The methodologies outlined below are based on the preclinical in vivo studies comparing FLLL12 and curcumin.

In Vivo Xenograft Study for Tumor Growth Inhibition
  • Cell Culture: Human head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., CAL27) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Animal Model: Athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a pathogen-free environment.

  • Tumor Implantation: Cultured HNSCC cells are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 2 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomly assigned to treatment and control groups.

  • Drug Preparation and Administration:

    • FLLL12 and curcumin are dissolved in a vehicle solution (e.g., DMSO and Cremophor EL in saline).[1]

    • The compounds are administered intraperitoneally at a dose of 50 mg/kg.[1]

    • The vehicle control group receives the solution without the active compounds.

  • Tumor Measurement: Tumor dimensions are measured twice a week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[3]

  • Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor volumes between the different groups are statistically analyzed to determine significance. The body weight of the mice is also monitored throughout the study to assess toxicity.[1][3]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of FLLL12 in Head and Neck Cancer Cells

The following diagram illustrates the proposed mechanism of action for FLLL12. The compound induces apoptosis by inhibiting key survival proteins and upregulating a pro-apoptotic protein.[1][4]

FLLL12_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLLL12 FLLL12 EGFR EGFR FLLL12->EGFR Inhibits (Transcriptional Downregulation) AKT AKT FLLL12->AKT Inhibits (Transcriptional Downregulation) Bcl2 Bcl-2 (Anti-apoptotic) FLLL12->Bcl2 Inhibits (Translational Regulation) Bim Bim (Pro-apoptotic) FLLL12->Bim Promotes EGFR->AKT AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bim->Apoptosis

Caption: FLLL12 signaling pathway in HNSCC, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Assessment

This diagram outlines the key steps involved in the preclinical xenograft studies cited in this guide.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A 1. HNSCC Cell Culture B 2. Harvest & Prepare Cell Suspension A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomize Mice into Groups D->E F 6. Administer FLLL12, Curcumin, or Vehicle E->F G 7. Measure Tumor Volume & Mouse Weight Twice Weekly F->G H 8. Conclude Study at Predefined Endpoint G->H I 9. Statistical Analysis of Tumor Growth Data H->I J 10. Compare Efficacy of FLLL12 vs. Curcumin I->J

Caption: Workflow for the HNSCC xenograft model efficacy study.

References

A Comparative Analysis of the Binding Affinity of Lincomycin and Other 50S Ribosomal Subunit Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Lincomycin and its alternatives that target the bacterial 50S ribosomal subunit. The information presented is collated from various experimental studies and is intended to offer a quantitative and methodological comparison to aid in research and drug development.

Mechanism of Action: Targeting the Bacterial Ribosome

Lincomycin and its counterparts are antibiotics that exert their therapeutic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. This binding event interferes with the peptidyl transferase center (PTC), the site responsible for forming peptide bonds between amino acids. By disrupting this process, these antibiotics halt the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or bacterial cell death (bactericidal effect).

The primary binding site for many of these antibiotics is within the 23S rRNA of the 50S subunit, specifically in or near the peptidyl transferase center.[1] This shared binding region is the basis for the common mechanism of action and also for observed cross-resistance between some of these antibiotic classes.

Below is a diagram illustrating the general mechanism of protein synthesis inhibition by these antibiotics.

50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_Subunit->Polypeptide_Chain 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Amino_Acids Amino Acids Amino_Acids->Polypeptide_Chain Peptide Bond Formation (PTC) Antibiotic 50S Inhibitor (e.g., Lincomycin) Antibiotic->50S_Subunit Binds to Peptidyl Transferase Center (PTC)

Figure 1. Signaling pathway of protein synthesis inhibition by 50S ribosomal subunit binders.

Comparative Binding Affinity Data

The binding affinity of an antibiotic to its target is a critical determinant of its potency. This affinity is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity.

The following table summarizes available binding affinity data for Lincomycin and several alternative antibiotics that also target the 50S ribosomal subunit. It is important to note that the experimental conditions, including the bacterial species and the assay method, can significantly influence the measured affinity values. Therefore, direct comparisons should be made with caution.

AntibioticTarget OrganismBinding Affinity MetricValueExperimental Method
Lincomycin Escherichia coliKdiss~5 µMFootprinting
Staphylococcus aureusIC500.03 µg/mLIn vitro translation
Escherichia coliIC501.7 µg/mLIn vitro translation
Clindamycin Escherichia coliKdiss~8 µMFootprinting
Staphylococcus aureusIC500.07 µg/mLIn vitro translation
Escherichia coliIC500.6 µg/mLIn vitro translation
Erythromycin Streptococcus pneumoniaeKd4.9 nMEquilibrium Binding
Haemophilus influenzaeIC501.5 µg/mLTranslation Inhibition
Linezolid (as Eperezolid)Escherichia coliKd~20 µMScatchard Analysis
Staphylococcus aureusIC500.3 µg/mLProtein Synthesis Inhibition
Quinupristin/Dalfopristin --Dalfopristin enhances Quinupristin binding ~100-fold-

Experimental Protocols for Binding Affinity Determination

Several biophysical techniques are employed to quantify the binding affinity between antibiotics and their ribosomal targets. The choice of method depends on factors such as the required sensitivity, throughput, and the specific information desired (e.g., thermodynamics, kinetics).

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka, which is the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[2][3]

Methodology:

  • Sample Preparation: A solution of the purified 50S ribosomal subunits is placed in the sample cell of the calorimeter. The antibiotic solution is loaded into a syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: The antibiotic solution is injected in small, precise aliquots into the ribosomal subunit solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the antibiotic to the ribosomal subunit. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).

Start Start Prepare_Samples Prepare Ribosome and Antibiotic Solutions Start->Prepare_Samples Load_Calorimeter Load Ribosome into Cell, Antibiotic into Syringe Prepare_Samples->Load_Calorimeter Titration Inject Antibiotic into Ribosome Solution Load_Calorimeter->Titration Measure_Heat Measure Heat Change (ΔH) Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit Data to Binding Model Plot_Data->Fit_Model Determine_Parameters Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Parameters End End Determine_Parameters->End

Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).

SPR is a label-free optical technique that measures the binding of an analyte (e.g., an antibiotic) to a ligand (e.g., the ribosome or a ribosomal RNA fragment) immobilized on a sensor surface. It provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation: The 50S ribosomal subunit or a specific rRNA fragment is immobilized on a sensor chip.

  • Analyte Injection: A solution of the antibiotic is flowed over the sensor surface.

  • Signal Detection: The binding of the antibiotic to the immobilized ribosomal component causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding data, presented as a sensorgram, is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The dissociation constant (Kd) is then calculated as kd/ka.

This is a classic and relatively simple method for studying protein-RNA or protein-ligand interactions. It relies on the principle that proteins and protein-ligand complexes are retained by a nitrocellulose filter, whereas free RNA or small molecule ligands are not.

Methodology:

  • Radiolabeling: The antibiotic or the ribosomal RNA is radiolabeled (e.g., with ³²P or ³H).

  • Binding Reaction: A fixed amount of the radiolabeled component is incubated with varying concentrations of the unlabeled component to allow complex formation.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter under vacuum.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The amount of bound radiolabeled component is plotted against the concentration of the unlabeled component. The data is then fitted to a binding equation to determine the dissociation constant (Kd).

References

Safety Operating Guide

Navigating Chemical Disposal: A General Protocol in the Absence of Specific Data for Leniquinsin

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: As of the current date, a specific Safety Data Sheet (SDS) for a compound identified as "Leniquinsin" is not publicly available in standard chemical safety databases. The disposal procedures for any chemical are highly specific and depend on its unique physical, chemical, and toxicological properties. Therefore, the following guide provides a general framework for the safe disposal of laboratory chemicals. This information is intended to supplement, not replace, a substance-specific SDS and your institution's formal waste management protocols.

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). It is imperative for all laboratory personnel to obtain the SDS from the manufacturer or supplier of the chemical before proceeding with any handling or disposal steps. The SDS contains critical information regarding hazards, protective measures, and environmental precautions.[1][2][3][4]

Step-by-Step General Chemical Disposal Protocol

This protocol outlines the necessary steps a researcher should take to determine the appropriate disposal route for a chemical agent once the Safety Data Sheet (SDS) has been obtained.

Step 1: Hazard Identification and Characterization

  • Consult the SDS: Carefully review Sections 2 (Hazards Identification), 9 (Physical and Chemical Properties), 11 (Toxicological Information), and 12 (Ecological Information) of the chemical's SDS.

  • Identify Key Hazards: Determine if the chemical is classified as:

    • Ignitable: Flash point < 140 °F (< 60 °C).[5]

    • Corrosive: pH ≤ 2 or ≥ 12.5.

    • Reactive: Unstable, reacts violently with water, or generates toxic gases.

    • Toxic: Harmful or fatal if ingested or absorbed; includes acutely hazardous "P-listed" wastes.[6]

  • Environmental Hazards: Note any information regarding aquatic toxicity or persistence in the environment.

Step 2: Segregation and Containerization

  • Do Not Mix Wastes: Unless part of a validated experimental procedure, do not mix different chemical wastes. Incompatible chemicals can react violently. Halogenated and non-halogenated solvents should be collected separately.[5]

  • Use Appropriate Containers: Store chemical waste in containers that are compatible with the material. Plastic containers are often preferred to glass to minimize breakage.[7][8]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the approximate percentages of each component, and relevant hazard pictograms.[7][8][9]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[6][7]

Step 3: Determine the Correct Waste Stream

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department provides the definitive guidelines for waste disposal.[8] They will have specific procedures for different classes of chemical waste.

  • Hazardous Waste Collection: The vast majority of laboratory chemical waste must be collected by your institution's EHS for disposal by a licensed hazardous waste contractor.[8][9]

  • Sanitary Sewer Disposal (Restricted): In very rare cases, and only with explicit written permission from EHS, some non-hazardous, water-soluble chemicals may be suitable for drain disposal.[5][8][10] Unauthorized drain disposal is a serious compliance violation.

  • Solid Waste: Non-contaminated lab debris like clean paper towels and gloves can typically go into the regular trash. However, any materials contaminated with hazardous chemicals must be disposed of as hazardous waste.[11]

Step 4: Storage and Pickup

  • Satellite Accumulation Areas (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation.[6][9]

  • Secondary Containment: Keep waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain potential spills.[7]

  • Schedule Pickup: When the waste container is nearly full (e.g., 90% capacity) or has been stored for the maximum allowable time (per institutional policy, often 6-12 months), arrange for a pickup with your EHS department.[5][6]

Data Summary for Disposal Assessment

Once you obtain the SDS for this compound, use the following table to extract the essential information needed for a proper disposal assessment in consultation with your EHS department.

ParameterSection in SDSValue / Information for this compoundSignificance for Disposal
GHS Hazard Classification Section 2e.g., Flammable Liquid, Category 2; Acute Toxicity, Category 4Determines primary hazards and required personal protective equipment (PPE).
Physical State Section 9e.g., Solid, Liquid, GasInfluences container choice and spill response.
pH Section 9e.g., 1.5Indicates corrosivity.
Flash Point Section 9e.g., 25°CDetermines if the waste is ignitable.
Solubility in Water Section 9e.g., 10 g/LRelevant for assessing potential for drain disposal (with EHS approval).
Reactivity/Incompatibility Section 10e.g., Reacts with strong oxidizing agentsCrucial for proper segregation of waste to prevent dangerous reactions.
Acute/Chronic Toxicity Section 11e.g., LD50 (oral, rat) = 300 mg/kgInforms on the level of hazard and handling precautions.
Aquatic Toxicity Section 12e.g., LC50 (fish) = 10 mg/LDetermines environmental hazard; strictly prohibits drain disposal.
Disposal Considerations Section 13Manufacturer's specific recommendationsProvides direct guidance that must be followed in conjunction with local regulations.
Regulatory Status (e.g., RCRA) Section 15e.g., P-listed or U-listed wasteDefines specific, stringent EPA disposal requirements.

Visualized Disposal Workflow

The following diagram illustrates a general decision-making process for the disposal of a laboratory chemical.

ChemicalDisposalWorkflow start Start: Chemical requires disposal get_sds Obtain and Review Safety Data Sheet (SDS) start->get_sds identify_hazards Identify Hazards (Ignitable, Corrosive, Reactive, Toxic, Environmental) get_sds->identify_hazards is_hazardous Is the chemical classified as hazardous waste? identify_hazards->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous_waste Hazardous Waste Stream is_hazardous->hazardous_waste Yes check_drain Consult EHS: Is drain disposal explicitly permitted? non_hazardous->check_drain drain_disposal Follow EHS protocol for sanitary sewer disposal check_drain->drain_disposal Yes solid_waste Dispose as normal solid waste (trash) check_drain->solid_waste No end End: Disposal Complete drain_disposal->end solid_waste->end segregate Segregate into compatible waste streams (e.g., halogenated, non-halogenated, acids) hazardous_waste->segregate containerize Use correct, compatible, and sealed container segregate->containerize label Label with 'Hazardous Waste', full chemical name(s), and hazards containerize->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment label->store schedule_pickup Contact EHS for waste pickup store->schedule_pickup schedule_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

References

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